molecular formula C19H24N4O3S2 B12371032 NVP-DFV890

NVP-DFV890

Cat. No.: B12371032
M. Wt: 420.6 g/mol
InChI Key: LHVWNNYPUDZLSH-UHFFFAOYSA-N
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Description

NVP-DFV890 is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N4O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]urea

InChI

InChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26)

InChI Key

LHVWNNYPUDZLSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O

Origin of Product

United States

Foundational & Exploratory

NVP-DFV890: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-DFV890, also known as DFV890 or IFM-2427, is a potent, selective, and orally active inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Novartis, this small molecule therapeutic has shown promise in treating a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to improve upon earlier generations of NLRP3 inhibitors, such as MCC950. The development strategy involved a scaffold hopping approach, replacing the sulfonylurea core of previous compounds with a novel sulfonimidamide motif.[1] This chemical modification was engineered to enhance metabolic stability and reduce hydrolysis, a common liability of sulfonylureas.[1]

The discovery process began with a high-throughput phenotypic screen to identify inhibitors of the NLRP3 pathway.[2] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The replacement of a furan (B31954) unit with a 5-substituted thiazole (B1198619) moiety was a key step in the evolution of the lead compound to this compound, resulting in significantly improved potency and pharmacokinetic profile.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic sulfonimidamide linkage. The following diagram outlines a representative synthetic route based on published medicinal chemistry literature.

G cluster_0 Thiazole Formation cluster_1 Sulfonimidoyl Chloride Synthesis cluster_2 Amide Coupling cluster_3 Final Assembly A 2-bromo-1-(5-(2-hydroxypropan-2-yl)thiazol-2-yl)ethan-1-one M This compound A->M B Starting Materials B->A [1] C Thioamide C->A [2] D Substituted Aniline G N-Aryl-S,S-dimethylsulfoximine D->G [3] E Sulfuryl Chloride E->G F Ammonia F->G I N-Aryl-S-methyl-S-(chloromethyl)sulfoximine G->I [4] H NCS H->I I->M [6] J 1,2,3,5,6,7-hexahydro-s-indacen-4-amine L 2-chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide J->L [5] K 2-chloroacetyl chloride K->L L->M

A representative synthetic pathway for this compound.

Reaction Steps: [3] Bromination of a suitable ketone precursor. [4] Hantzsch thiazole synthesis with a thioamide. [5] Formation of the sulfoximine (B86345) from the corresponding aniline. [6] Chlorination of the sulfoximine. [7] Acylation of the indacenamine. [8] Final coupling of the three key fragments.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome.[5][9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18.[4][10] These cytokines are potent mediators of inflammation.

This compound directly binds to the NACHT domain of NLRP3, locking the protein in an inactive conformation.[5][9] This prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, thereby blocking the downstream release of IL-1β and IL-18.

PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β cleavage IL-18 IL-18 Caspase-1->IL-18 cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 IL-18->Inflammation This compound This compound This compound->NLRP3 inhibition

NLRP3 inflammasome signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency

AssayCell LineStimulusIC50Reference
IL-1β ReleaseHuman Whole BloodLPS180 nM[2]
IL-1β ReleaseTHP-1 cellsLPS + Nigericin (B1684572)13 nM[2]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

ParameterValueUnitsReference
Tmax1-3hours[4]
Half-life~20hours[2]
BioavailabilityGood-[4]

Table 3: Clinical Development Status

IndicationPhaseStatusReference
Coronary Heart DiseaseIIOngoing[3]
Knee OsteoarthritisIIOngoing[3]
Myeloid DiseasesIbRecruiting[11]
COVID-19 PneumoniaIICompleted[10]

Key Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1 Cells)

This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors.

cluster_workflow Experimental Workflow A Seed THP-1 cells and differentiate with PMA B Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) A->B C Pre-incubate with this compound (various concentrations) B->C D Activate NLRP3 with a second stimulus (e.g., Nigericin or ATP) C->D E Incubate for 1-2 hours D->E F Collect supernatant E->F G Measure IL-1β levels by ELISA F->G H Determine IC50 value G->H

Workflow for in vitro NLRP3 inhibition assay.

Methodology:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: After priming, the cells are washed and incubated with various concentrations of this compound for 1 hour.

  • NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin (a potassium ionophore) or ATP.

  • Cytokine Measurement: After a 1-2 hour incubation, the cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Ex Vivo Human Whole Blood Assay

This assay assesses the activity of the compound in a more physiologically relevant matrix.

Methodology:

  • Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound for a specified period.

  • LPS Stimulation: The blood is then stimulated with LPS to induce cytokine production.

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • Cytokine Analysis: The levels of IL-1β in the plasma are measured by ELISA.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a promising NLRP3 inflammasome inhibitor. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development.

References

NVP-DFV890: A Deep Dive into the Medicinal Chemistry and Structure-Activity Relationship of a Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DFV890 is a clinical-stage, orally bioavailable, small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the medicinal chemistry efforts and structure-activity relationships (SAR) that led to the discovery and development of this compound. It is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is a key component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a broad range of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.

The Medicinal Chemistry of this compound: From Sulfonylurea to Sulfonimidamide

The journey to this compound began with the optimization of earlier generation sulfonylurea-based NLRP3 inhibitors. A key innovation in the development of this compound was the replacement of the hydrolytically labile sulfonylurea core with a more stable sulfonimidamide motif.[2][3] This chemical modification was crucial in improving the compound's pharmacokinetic profile and reducing the potential for hydrolysis.[2][3]

The chemical structure of this compound, systematically named 2-[amino-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]-oxo-λ6-sulfanylidene]-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide, reflects a strategic design to maximize potency and druglikeness. A patent describes the replacement of the furan (B31954) unit of earlier compounds with a 5-substituted thiazole (B1198619) unit in this compound, which led to potent inhibition of IL-1β production and substantially improved pharmacokinetic properties.[4]

Mechanism of Action

This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by preventing the assembly of the inflammasome complex, which is a critical step for its activation. By inhibiting NLRP3, this compound blocks the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 cleavage Inflammasome->Casp1 autocatalysis NVP_DFV890 This compound NVP_DFV890->Inflammasome Inhibits Assembly IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation experimental_workflow cluster_workflow Experimental Workflow start Start cell_culture Culture & Differentiate THP-1 cells with PMA start->cell_culture priming Prime cells with LPS (e.g., 1 µg/mL for 3 hours) cell_culture->priming inhibitor_treatment Treat with this compound (or vehicle control) priming->inhibitor_treatment activation Activate with Nigericin (e.g., 10 µM for 1 hour) inhibitor_treatment->activation supernatant_collection Collect cell supernatant activation->supernatant_collection readout Measure IL-1β/IL-18 (ELISA), Caspase-1 activity, or LDH release supernatant_collection->readout end End readout->end

References

Physicochemical properties of NVP-DFV890 for research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental methodologies related to NVP-DFV890, a potent and selective inhibitor of the NLRP3 inflammasome.

Core Physicochemical Properties

This compound is a small molecule inhibitor with potential therapeutic applications in a range of inflammatory diseases.[1][2][3] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₄O₃S₂[4]
Molecular Weight 420.55 g/mol [4]
CAS Number 2271394-34-2[5]
Appearance Solid[6]
Solubility 10 mM in DMSO[6]
Purity >98% (HPLC)[6]

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is a potent and selective orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a variety of stimuli, triggers a cascade of inflammatory responses.

The mechanism of action of this compound involves directly binding to the NLRP3 protein, which locks it in an inactive conformation.[6] This prevents the assembly of the NLRP3 inflammasome complex, a crucial step for its activation. By inhibiting inflammasome assembly, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[7][8]

cluster_0 Cellular Environment PAMPs_DAMPs PAMPs / DAMPs Priming Priming (via NF-κB) PAMPs_DAMPs->Priming Signal 1 Pro_IL1b Pro-IL-1β Pro-IL-18 Priming->Pro_IL1b NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulation Casp1 Active Caspase-1 Pro_IL1b->Casp1 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation_Signal Activation Signal (e.g., Nigericin, ATP) Activation_Signal->NLRP3_inactive Signal 2 Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 IL1b_IL18 Mature IL-1β / IL-18 Casp1->IL1b_IL18 Cleavage of Pro-cytokines Inflammation Inflammation IL1b_IL18->Inflammation NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibits Assembly

Figure 1: this compound Signaling Pathway

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line commonly used for inflammasome research.[9][10][11][12]

Objective: To determine the in vitro potency (e.g., IC50) of this compound in inhibiting NLRP3 inflammasome activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO (vehicle control)

  • Human IL-1β ELISA kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS.

    • Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.[9]

    • After differentiation, replace the medium with fresh, serum-free medium.[9]

  • Priming:

    • Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.[9][10] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.[9]

    • After priming, remove the LPS-containing medium and add the medium with the various concentrations of this compound or vehicle.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes.[9]

  • Activation:

    • Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (final concentration of 10 µM) and incubating for 1-2 hours, or ATP (final concentration of 5 mM) and incubating for 30-60 minutes.[9][10]

  • Sample Collection and Analysis:

    • Centrifuge the plate and collect the cell culture supernatant.[9]

    • Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[9]

    • Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.[9]

Start Start Culture Culture & Differentiate THP-1 Cells with PMA Start->Culture Prime Prime with LPS Culture->Prime Treat Treat with this compound or Vehicle Prime->Treat Activate Activate with Nigericin/ATP Treat->Activate Collect Collect Supernatant Activate->Collect Analyze Analyze IL-1β (ELISA) & LDH (Cytotoxicity Assay) Collect->Analyze End End Analyze->End Discovery Compound Discovery & Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Lead Candidate Phase1 Phase I Clinical Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase1 IND Submission Phase2 Phase II Clinical Trials (Efficacy & Safety in Patients) Phase1->Phase2 Promising Safety & PK Further_Dev Further Clinical Development Phase2->Further_Dev Proof of Concept

References

NVP-DFV890: A Technical Guide to Target Engagement and Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as DFV890, is a potent and orally bioavailable small-molecule inhibitor of the Nucleotide-binding domain, Leucine-rich repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Developed by Novartis, this compound is under investigation for its therapeutic potential in a range of inflammatory conditions.[1][4] this compound features a unique sulfonimidamide motif, which enhances its stability and resistance to hydrolysis compared to traditional sulfonylureas.[4][5] This technical guide provides a comprehensive overview of the target engagement and available binding data for this compound, including its mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 protein, a key sensor component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3]

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[3] This prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. By inhibiting NLRP3 activation, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.[1][3]

Target Engagement and Binding Data

While direct binding of this compound to NLRP3 has been confirmed, specific quantitative data on the binding affinity (Kd) and kinetic parameters (kon, koff) are not publicly available in the reviewed literature. However, the potency of this compound has been characterized through functional assays that measure the inhibition of NLRP3-mediated IL-1β release in various cell types.

Quantitative Inhibition Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different experimental systems.

Cell Type/SystemAssay ConditionsIC50Reference
Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages)LPS-induced IL-1β release (free IC50)1.0–2.9 nM[3]
Human Whole BloodLPS-induced IL-1β release180 nM[6]
Human Whole Blood (ex-vivo)LPS-stimulated IL-1β release (plasma IC50)61 ng/mL (approximately 145 nM)[3]
Human Whole Blood (ex-vivo)LPS-stimulated IL-1β release (plasma IC90)1340 ng/mL (approximately 3194 nM)[3]
Cellular AssayNot specified13 nM[6]

Signaling Pathway and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming (Signal 1) and activation (Signal 2). This compound acts to inhibit the activation step.

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Pro_IL1b Pro-IL-1β Danger_Signals Danger Signals (e.g., ATP, nigericin) Danger_Signals->NLRP3_inactive activates NLRP3_active NLRP3 (active) Oligomerization NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves Inflammasome->Caspase1 activates IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NVP_DFV890 This compound NVP_DFV890->NLRP3_inactive binds and stabilizes

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

CETSA_Workflow start Intact Cells compound_treatment Treat with this compound or Vehicle Control start->compound_treatment heating Heat to a Range of Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Fractions lysis->centrifugation soluble_fraction Collect Soluble Fraction centrifugation->soluble_fraction protein_detection Protein Detection (e.g., Western Blot, Mass Spectrometry) soluble_fraction->protein_detection end Determine Thermal Stabilization of NLRP3 protein_detection->end

General Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow protein_prep Prepare Purified NLRP3 Protein Solution in Buffer load_protein Load NLRP3 Solution into Sample Cell protein_prep->load_protein ligand_prep Prepare this compound Solution in Matched Buffer load_ligand Load this compound Solution into Syringe ligand_prep->load_ligand titration Inject this compound into NLRP3 Solution in Increments load_protein->titration load_ligand->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat data_analysis Analyze Data to Determine Kd, n, ΔH, and ΔS measure_heat->data_analysis end Thermodynamic Profile of Binding data_analysis->end

General Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound binding kinetics are not publicly available. However, this section provides generalized protocols for the key techniques used to characterize small molecule-protein interactions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with NLRP3 in a cellular context.

Materials:

  • Cell line expressing NLRP3 (e.g., THP-1 monocytes)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Apparatus for heating cells (e.g., PCR cycler, water bath)

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

  • Antibodies specific for NLRP3 and a loading control

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound or vehicle control for a specified period.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.

  • Protein Detection and Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NLRP3 at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble NLRP3 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of this compound binding to NLRP3.

Materials:

  • Purified, high-purity NLRP3 protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified NLRP3 protein and dissolve this compound in the same dialysis buffer to ensure a perfect buffer match. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.

  • Loading: Load the NLRP3 protein solution into the sample cell and the this compound solution into the titration syringe.

  • Titration: Perform a series of small, sequential injections of this compound into the sample cell containing the NLRP3 protein, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rate constants of this compound binding to NLRP3.

Materials:

  • Purified, high-purity NLRP3 protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the purified NLRP3 protein onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

  • Assay Setup: Equilibrate the system with running buffer.

  • Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface containing the immobilized NLRP3.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to (association phase) and dissociates from (dissociation phase) the immobilized NLRP3. This is recorded in real-time as a sensorgram.

  • Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

This compound is a promising NLRP3 inhibitor that demonstrates potent functional inhibition of the NLRP3 inflammasome in cellular assays. Its mechanism of action involves direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. While quantitative data on the direct binding affinity and kinetics are not yet publicly available, the provided information on its cellular potency and mechanism of action underscores its significance as a therapeutic candidate for NLRP3-driven diseases. The experimental protocols outlined in this guide provide a framework for the further biophysical characterization of this compound and other NLRP3 inhibitors.

References

Early Characterization of NVP-DFV890: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early cellular characterization of NVP-DFV890 (also known as DFV890 or IFM-2427), a potent and selective oral inhibitor of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying signaling pathways and experimental workflows.

This compound is a clinical-stage compound being investigated for a range of inflammatory conditions, including coronary heart disease, knee osteoarthritis, and certain myeloid diseases.[1][2] Its mechanism of action involves the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4][5] A key structural feature of this compound is its novel sulfonimidamide motif, which confers enhanced chemical stability compared to earlier NLRP3 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo potency data for this compound in cellular models.

Parameter Cell Type/System Value Reference
Free Half-Maximal Inhibitory Concentration (IC50)Human peripheral blood mononuclear cells (PBMCs), monocytes, and monocyte-derived macrophages1.0–2.9 nM[5]
Half-Maximal Inhibitory Concentration (IC50)Ex vivo LPS-stimulated human whole blood61 ng/mL (90% CI: 50, 70 ng/mL)[6][7]
90% Inhibitory Concentration (IC90)Ex vivo LPS-stimulated human whole blood1340 ng/mL (90% CI: 1190, 1490 ng/mL)[6][7]
Half-Maximal Inhibitory Concentration (IC50)Human whole blood assay180 nM[8]

Signaling Pathway and Mechanism of Action

This compound targets a critical component of the innate immune system, the NLRP3 inflammasome. The activation of this multi-protein complex is a key driver of inflammation in numerous diseases. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly and Cytokine Release PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B upregulates transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates transcription IL1B IL-1β (active) pro_IL1B->IL1B cleavage by Caspase-1 NLRP3_active NLRP3 (active) Activators Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) pro_Casp1->Casp1 autocatalytic cleavage Casp1->pro_IL1B Pyroptosis Pyroptosis IL1B->Pyroptosis and other inflammatory responses NVP_DFV890 This compound NVP_DFV890->NLRP3_active inhibits assembly

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound in cellular models.

In Vitro IL-1β Release Assay in Human THP-1 Monocytes

This assay is a cornerstone for evaluating the potency of NLRP3 inflammasome inhibitors.

a. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 105 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Following differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours before the assay.

b. Inflammasome Priming and Inhibitor Treatment:

  • Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • After the priming step, remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

c. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

d. Measurement of IL-1β Release:

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is performed in parallel with the IL-1β release assay to assess whether the observed inhibition of cytokine release is due to a cytotoxic effect of the compound.

a. Protocol:

  • Following the same experimental setup as the IL-1β release assay (priming, inhibitor treatment, and activation), collect a small aliquot of the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Include control wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

b. Data Analysis:

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

  • A significant increase in LDH release in this compound-treated wells would indicate a cytotoxic effect.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the cellular characterization of an NLRP3 inhibitor like this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Activation cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture (e.g., THP-1 monocytes) differentiation Differentiation (with PMA) cell_culture->differentiation seeding Seeding in 96-well plates differentiation->seeding priming Priming with LPS (Signal 1) seeding->priming inhibitor Incubation with this compound (or vehicle) priming->inhibitor activation Activation with ATP/Nigericin (Signal 2) inhibitor->activation supernatant Supernatant Collection activation->supernatant elisa IL-1β ELISA supernatant->elisa ldh LDH Cytotoxicity Assay supernatant->ldh data_analysis Data Analysis (IC50 calculation, Cytotoxicity assessment) elisa->data_analysis ldh->data_analysis

Caption: Workflow for this compound cellular characterization.

This technical guide provides a foundational understanding of the early cellular characterization of this compound. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their own studies on NLRP3 inflammasome inhibitors.

References

A Technical Deep Dive: Comparing the NLRP3 Inflammasome Inhibitors NVP-DFV890 and MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving inflammatory processes in numerous pathologies. This guide provides an in-depth technical comparison of two potent and selective NLRP3 inhibitors: the well-established research tool MCC950 and the clinical-stage compound NVP-DFV890.

Core Structural Differences: An Evolution in Design

At the heart of the comparison between this compound and MCC950 lies a key structural modification reflecting an evolution in drug design aimed at improving pharmaceutical properties. MCC950 is characterized by a diarylsulfonylurea moiety.[1] While a potent inhibitor, the sulfonylurea group can be susceptible to hydrolysis.

In contrast, this compound, which was developed from the MCC950 scaffold, incorporates a sulfonimidamide motif.[2][3] This structural change is designed to enhance metabolic stability and reduce hydrolysis, potentially leading to an improved pharmacokinetic profile and a longer duration of action.[2]

Mechanism of Action: A Shared Target

Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome. They exert their effects by binding to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[4][5][6] This blockade of NLRP3 activation inhibits the downstream cleavage of pro-caspase-1 to active caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] More specifically, MCC950 has been shown to directly target the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity and locking it in an inactive conformation.[6] this compound is also a direct binder of NLRP3, preventing its activation.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and MCC950. It is important to note that the data are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency

CompoundTargetIC50Cell TypeAssay Conditions
This compound NLRP3Free IC50 range: 1.0–2.9 nM[7]Human PBMCs, monocytes, and monocyte-derived macrophagesLPS-induced IL-1β release[7]
Median IC50: 61 ng/mL (approx. 145 nM)[7]Human whole bloodEx vivo LPS-stimulated IL-1β release[7]
MCC950 NLRP37.5 nM[9]Mouse Bone Marrow-Derived Macrophages (BMDMs)Not specified
8.1 nM[9]Human Monocyte-Derived Macrophages (HMDMs)Not specified

Table 2: Pharmacokinetic Parameters

CompoundSpeciesAdministration RouteKey Findings
This compound HumanOralWell-tolerated with dose-dependent exposure. Food increased Cmax and AUC. A spray-dried dispersion formulation improved bioavailability at higher doses.[7]
MCC950 MouseNot specifiedPreclinical studies have investigated its pharmacokinetic profile, though it has been noted to have limitations for clinical use.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inhibitors. Below are representative methodologies for key assays.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is fundamental for determining the potency of NLRP3 inhibitors in a cellular context.

1. Cell Culture and Priming:

  • Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or MCC950) or vehicle control (DMSO) for a defined period.

3. NLRP3 Activation:

  • The NLRP3 inflammasome is activated using a variety of stimuli, such as ATP, nigericin, or monosodium urate (MSU) crystals.

4. Measurement of IL-1β Release:

  • The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.

Ex Vivo Whole Blood Stimulation Assay (as performed for this compound)

This assay provides a more physiologically relevant assessment of an inhibitor's activity.

1. Blood Collection:

  • Whole blood is collected from subjects.

2. Ex Vivo Stimulation:

  • Aliquots of whole blood are stimulated with LPS to induce pro-inflammatory cytokine production.

3. Measurement of Cytokine Inhibition:

  • The ability of the inhibitor (present in the subjects' plasma) to suppress the release of IL-1β is measured.

4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

  • The relationship between the plasma concentration of the inhibitor and the extent of IL-1β inhibition is modeled to determine parameters such as IC50 and IC90.[7]

Visualizing the Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1b IL-1β Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_gene->NLRP3_active Stimuli ATP, Nigericin, etc. Stimuli->NLRP3_gene Activation Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 Cleavage Inhibitor This compound or MCC950 Inhibitor->NLRP3_active Binds and Inhibits Pro_IL18 pro-IL-18 Pro_IL18->IL18

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay start Seed Immune Cells (e.g., BMDMs) prime Prime with LPS (Signal 1) start->prime treat Treat with Inhibitor (this compound or MCC950) prime->treat activate Activate with Stimulus (e.g., ATP) (Signal 2) treat->activate measure Measure IL-1β Release (ELISA) activate->measure analyze Calculate IC50 measure->analyze collect Collect Whole Blood from Dosed Subjects stimulate Stimulate with LPS collect->stimulate quantify Quantify IL-1β stimulate->quantify pkpd PK/PD Analysis quantify->pkpd

General Experimental Workflow for Evaluating NLRP3 Inhibitors.

Conclusion

This compound represents a next-generation NLRP3 inhibitor that builds upon the foundational discoveries made with MCC950. The key structural modification from a sulfonylurea to a sulfonimidamide in this compound is a strategic design choice aimed at enhancing the compound's drug-like properties. While both are potent and selective inhibitors of the NLRP3 inflammasome, this compound has advanced into clinical development, supported by favorable pharmacokinetic and pharmacodynamic data in humans. MCC950 remains an invaluable and widely used tool for preclinical research, enabling the continued exploration of the role of the NLRP3 inflammasome in health and disease. For researchers and drug developers, the choice between these compounds will depend on the specific application, with this compound being the more clinically advanced candidate and MCC950 serving as a robust benchmark for in vitro and in vivo studies.

References

From Bench to Bedside: The Development of NVP-DFV890, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Evolution of a Promising Anti-Inflammatory Agent from CRID3 Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide details the development of NVP-DFV890, a novel, potent, and orally bioavailable NLRP3 inhibitor that evolved from the foundational CRID3 (also known as MCC950) compound. We will explore the chemical modifications that led to the enhanced stability and potency of this compound, delve into its mechanism of action, and present key preclinical and clinical data. This document also provides detailed experimental protocols and visualizes the critical signaling pathways and developmental workflows.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The nucleotide-binding domain and leucine-rich repeat (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Upon activation by a variety of sterile danger signals and pathogens, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of the active inflammasome complex.[3] This complex then facilitates the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.[2]

The Genesis of this compound: Overcoming the Limitations of CRID3

The diarylsulfonylurea compound, CRID3 (MCC950), was a pioneering discovery in the field of NLRP3 inhibition, demonstrating potent and selective activity.[5] However, the sulfonylurea core of CRID3 presented challenges, including potential for hydrolysis, which could limit its therapeutic utility.[6][7]

The development of this compound began with the strategic goal of improving upon the CRID3 scaffold. Researchers at Novartis replaced the sulfonylurea core with a novel sulfonimidamide motif.[6][7][8] This key chemical modification was designed to enhance chemical stability and reduce susceptibility to hydrolysis, thereby improving the compound's overall pharmacokinetic profile and potential for clinical development.[6][7] Further optimization involved replacing the furan (B31954) unit of CRID3 with a 5-substituted thiazole (B1198619) unit, leading to the final potent and selective NLRP3 antagonist, this compound.[3][8]

Mechanism of Action: Direct Inhibition of NLRP3

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the NLRP3 protein.[1][2] This interaction prevents the conformational changes in NLRP3 that are necessary for its activation and the subsequent assembly of the inflammasome complex.[9] By blocking NLRP3 activation, this compound effectively halts the downstream cascade, preventing caspase-1 activation and the maturation and release of IL-1β and IL-18.[2][4] Structural modeling and biophysical assays have shown that this compound occupies the same binding site within the central NACHT domain of NLRP3 as CRID3.[5]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, Uric Acid Crystals) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation NLRP3_inactive_bound Inactive NLRP3 (Bound by this compound) NLRP3_inactive->NLRP3_inactive_bound Inflammasome NLRP3 Inflammasome Complex (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage IL1b Mature IL-1β Caspase1->IL1b Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation NVP_DFV890 This compound NVP_DFV890->NLRP3_inactive NLRP3_inactive_bound->NLRP3_active Inhibits Activation

Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated superior potency in inhibiting NLRP3-mediated IL-1β release compared to its predecessor, CRID3. The following table summarizes key in vitro potency data.

CompoundAssay SystemIC50 (nM)Reference
This compound Human PBMC (LPS-induced IL-1β release)1.0 - 2.9 (free)[2]
Human Monocytes (LPS-induced IL-1β release)1.0 - 2.9 (free)[2]
Human Monocyte-Derived Macrophages (LPS-induced IL-1β release)1.0 - 2.9 (free)[2]
Human Whole Blood Assay180[3]
CRID3 (MCC950) Murine BMDM (Nigericin-induced IL-1β secretion)9[10]
ER-Hoxb8-immortalized macrophages (Nigericin-induced IL-1β secretion)4[10]
Human PBMC (LPS + ATP-induced IL-1β production)7.2[9]
Human PBMC (LPS + ATP-induced IL-18 production)10.3[9]

Experimental Protocols

In Vitro IL-1β Release Assay in Human PBMCs

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.

  • NLRP3 Priming: Prime the NLRP3 inflammasome by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL and incubate for 3 hours.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Workflow for In Vitro IL-1β Release Assay

IL1b_Assay_Workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Plate_Cells Plate PBMCs in 96-well plates Isolate_PBMCs->Plate_Cells Add_Compound Add this compound / Vehicle Plate_Cells->Add_Compound Prime_NLRP3 Prime with LPS (3 hours) Add_Compound->Prime_NLRP3 Activate_NLRP3 Activate with ATP (1 hour) Prime_NLRP3->Activate_NLRP3 Collect_Supernatant Collect Supernatants Activate_NLRP3->Collect_Supernatant Quantify_IL1b Quantify IL-1β via ELISA Collect_Supernatant->Quantify_IL1b Analyze_Data Calculate IC50 Quantify_IL1b->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro IL-1β release assay.

Clinical Development of this compound

This compound has advanced into multiple Phase II clinical trials for a variety of inflammatory conditions, underscoring its therapeutic potential.[6]

Key Investigated Indications:

  • Coronary Heart Disease: A Phase IIa trial is evaluating the efficacy of this compound in reducing inflammatory markers such as IL-6 and hsCRP in patients with coronary heart disease.[11][12]

  • Knee Osteoarthritis: A Phase II study is assessing the safety, tolerability, and efficacy of this compound in patients with symptomatic knee osteoarthritis.[4][11]

  • Myeloid Diseases: this compound is being investigated in a Phase Ib study for its safety and efficacy in patients with lower-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[13]

  • COVID-19 Pneumonia: A Phase IIa randomized trial evaluated this compound in hospitalized patients with COVID-19-associated pneumonia. While the primary endpoint was not met, the drug was well-tolerated and showed some positive trends in secondary outcomes.[4][14]

  • Familial Cold Autoinflammatory Syndrome (FCAS): Clinical trials are also underway to assess the efficacy of this compound in this rare genetic inflammatory disorder.[15]

A first-in-human study in healthy volunteers demonstrated that this compound is well-tolerated with a favorable pharmacokinetic profile.[2] An initial challenge with less-than-expected drug exposure at higher doses due to the crystalline suspension was successfully addressed by switching to a spray-dried dispersion (SDD) formulation.[4]

Conclusion and Future Directions

The development of this compound from the CRID3 scaffold represents a significant advancement in the pursuit of targeted anti-inflammatory therapies. The introduction of the sulfonimidamide core has yielded a potent and stable NLRP3 inhibitor with a promising clinical profile. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound across a spectrum of inflammatory diseases. The journey of this compound from a chemically optimized lead to a clinical-stage therapeutic candidate provides a compelling case study in modern drug discovery and development.

References

NVP-DFV890: A Technical Guide for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is under investigation for various conditions, including osteoarthritis, coronary heart disease, and certain myeloid diseases.[3] This technical guide provides an in-depth overview of this compound for basic immunology research, including its mechanism of action, quantitative data from preclinical and early clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[5] This prevents the ATP-mediated conformational change necessary for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By inhibiting the formation of the active NLRP3 inflammasome complex, this compound blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1β and IL-18.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell/System TypeValueReference
IL-1β Release Inhibition IC50Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages)1.0–2.9 nM (free half-maximal inhibitory concentration)[1][2]
IL-1β Release Inhibition IC50Human Whole Blood (ex vivo)0.33 µM (in plasma)[1]
IL-1β Release Inhibition IC90Human Whole Blood (ex vivo)2.14 µM (in plasma)[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

ParameterSpecies/SystemValueReference
Oral BioavailabilityAnimals (species not specified)80%–100%[1]
Apparent Permeability Coefficient (Papp)Caco-2 cells24.7 × 10⁻⁶ cm/s[1]
Metabolic StabilityRat, Monkey, and Human HepatocytesMetabolically stable[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are representative protocols for key assays used to characterize NLRP3 inflammasome inhibitors, based on established methodologies.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line (THP-1).

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Priming (Signal 1):

  • After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.

  • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Prepare serial dilutions of this compound in cell culture medium.

  • After LPS priming, remove the medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate for 1 hour.

4. Activation (Signal 2):

  • Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) or nigericin (B1684572) (10 µM) to the wells.

  • Incubate for 1-2 hours.

5. Sample Collection and Analysis:

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

Murine Model of Monosodium Urate (MSU)-Induced Gout (Air Pouch Model)

This protocol describes a common in vivo model to evaluate the efficacy of NLRP3 inhibitors in a gout-like inflammatory setting.

1. Air Pouch Formation:

  • Inject 3 mL of sterile air subcutaneously into the dorsal side of anesthetized mice to create an air pouch.

  • Three days later, inject another 3 mL of sterile air into the same pouch to maintain its structure.

2. MSU Crystal-Induced Inflammation:

  • Six days after the initial air injection, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile saline directly into the air pouch.

3. This compound Administration:

  • Administer this compound orally at the desired doses at a specified time point before or after the MSU crystal injection. A vehicle control group should be included.

4. Assessment of Inflammation:

  • At various time points after MSU injection (e.g., 6, 12, 24 hours), euthanize the mice.

  • Collect the exudate from the air pouch.

  • Measure the volume of the exudate.

  • Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytological staining.

  • Measure the levels of IL-1β and other relevant cytokines in the exudate using ELISA.

Visualizations

Signaling Pathway

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR ATP ATP P2X7 P2X7R ATP->P2X7 NFkB NF-κB TLR->NFkB activation pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene transcription NLRP3_gene NLRP3 gene NFkB->NLRP3_gene transcription pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b translation NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive translation K_efflux K+ Efflux P2X7->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active activation NLRP3_inactive->NLRP3_active NVP_DFV890 This compound NVP_DFV890->NLRP3_inactive stabilizes inactive state Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 Inflammasome->caspase1 cleavage caspase1->pro_IL1b cleavage pro_IL18 pro-IL-18 caspase1->pro_IL18 cleavage GSDMD Gasdermin-D caspase1->GSDMD cleavage IL1b IL-1β (mature) pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (mature) pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis pore formation

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (Gout) culture 1. Culture & Differentiate THP-1 Cells prime 2. Prime with LPS (Signal 1) culture->prime inhibit 3. Treat with this compound prime->inhibit activate 4. Activate with ATP/Nigericin (Signal 2) inhibit->activate collect 5. Collect Supernatant activate->collect elisa 6. Measure IL-1β by ELISA collect->elisa analyze 7. Analyze Data (IC50) elisa->analyze pouch 1. Create Air Pouch in Mice induce 2. Induce Inflammation with MSU Crystals pouch->induce treat 3. Administer this compound induce->treat assess 4. Assess Inflammation treat->assess exudate   - Collect Exudate assess->exudate leukocytes   - Leukocyte Count assess->leukocytes cytokines   - Cytokine Measurement (ELISA) assess->cytokines

Caption: General experimental workflow for evaluating this compound in vitro and in vivo.

References

Methodological & Application

NVP-DFV890: Application Notes for the Inhibition of the NLRP3 Inflammasome in Primary Human Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Upon activation by a wide range of stimuli, it orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. NVP-DFV890 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It acts by directly binding to the NLRP3 protein, thereby locking it in an inactive conformation and preventing the assembly of the inflammasome complex.[2][3] These application notes provide a detailed experimental protocol for utilizing this compound to inhibit NLRP3 inflammasome activation in primary human monocyte-derived macrophages.

Mechanism of Action

This compound is an orally active inhibitor that directly targets the NLRP3 protein.[2][4] This mechanism prevents the downstream activation of caspase-1 and the subsequent cleavage and release of IL-1β and IL-18.[4][5] Studies have demonstrated that this compound potently inhibits lipopolysaccharide (LPS)-induced IL-1β release in human myeloid cells, including monocyte-derived macrophages, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (1.0–2.9 nM).[5]

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments using this compound in primary human macrophages based on its known potency.

Table 1: Inhibition of IL-1β Secretion

This compound Concentration (nM)Expected IL-1β Inhibition (%)
0 (Vehicle Control)0%
1~40-60%
3~70-90%
10>95%
100>98%

Table 2: Inhibition of Caspase-1 Activity

This compound Concentration (nM)Expected Caspase-1 Activity Inhibition (%)
0 (Vehicle Control)0%
1~35-55%
3~65-85%
10>90%
100>95%

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

  • Reconstitution : Prepare a high-concentration stock solution of 10 mM this compound in sterile DMSO. For example, dissolve 4.2 mg of this compound (molar mass: 419.56 g/mol ) in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]

Isolation and Culture of Primary Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.

  • Materials :

    • Ficoll-Paque PLUS

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Human M-CSF (Macrophage Colony-Stimulating Factor)

    • Human peripheral blood (from healthy donors)

  • Procedure :

    • Dilute peripheral blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS.

    • Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in culture plates and allow monocytes to adhere for 2-4 hours.

    • Wash away non-adherent cells with warm PBS.

    • Culture the adherent monocytes in RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

This compound Treatment and NLRP3 Inflammasome Activation

This protocol utilizes a two-signal model for NLRP3 inflammasome activation: lipopolysaccharide (LPS) for priming (Signal 1) and adenosine (B11128) triphosphate (ATP) for activation (Signal 2).

  • Materials :

    • Lipopolysaccharide (LPS) from E. coli

    • Adenosine triphosphate (ATP)

    • Opti-MEM I Reduced Serum Medium

  • Procedure :

    • Pre-treatment with this compound :

      • Prepare working solutions of this compound in Opti-MEM by serially diluting the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

      • Replace the culture medium of differentiated macrophages with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).

      • Incubate for 1-2 hours.

    • Priming (Signal 1) :

      • Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control).

      • Incubate for 3-4 hours.

    • Activation (Signal 2) :

      • Add ATP to a final concentration of 5 mM to the appropriate wells.

      • Incubate for 30-60 minutes.

    • Sample Collection :

      • Collect the cell culture supernatants for cytokine analysis.

      • Lyse the cells to measure caspase-1 activity or for Western blot analysis.

Measurement of IL-1β Secretion by ELISA
  • Procedure :

    • Use a commercially available human IL-1β ELISA kit.

    • Follow the manufacturer's instructions to measure the concentration of IL-1β in the collected cell culture supernatants.

    • Generate a standard curve using the provided recombinant human IL-1β.

    • Determine the concentration of IL-1β in your samples by interpolating from the standard curve.

Measurement of Caspase-1 Activity
  • Procedure :

    • Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay).

    • Prepare cell lysates according to the kit's protocol.

    • Incubate the lysates with the caspase-1 substrate.

    • Measure the resulting fluorescent or colorimetric signal using a plate reader.

    • Calculate the caspase-1 activity relative to the vehicle-treated control.

Visualizations

G cluster_0 NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription mature_IL1b Mature IL-1β Secretion pro_IL1b->mature_IL1b Caspase-1 ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->mature_IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis NVP_DFV890 This compound NVP_DFV890->NLRP3 Inhibits

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

G cluster_workflow Experimental Workflow Isolate_Monocytes 1. Isolate Human Monocytes from PBMCs Differentiate_Macrophages 2. Differentiate into Macrophages (6-7 days with M-CSF) Isolate_Monocytes->Differentiate_Macrophages Pretreat 3. Pre-treat with this compound (1-2 hours) Differentiate_Macrophages->Pretreat Prime 4. Prime with LPS (1 µg/mL) (3-4 hours) Pretreat->Prime Activate 5. Activate with ATP (5 mM) (30-60 mins) Prime->Activate Collect 6. Collect Supernatant & Lysates Activate->Collect Analyze 7. Analyze Data (ELISA, Caspase-1 Assay) Collect->Analyze

Caption: Experimental workflow for assessing this compound efficacy in primary human macrophages.

References

Application Notes and Protocols: NVP-DFV890 for Mouse Models of Peritonitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Preclinical and clinical studies are evaluating this compound's therapeutic potential in conditions such as coronary heart disease, osteoarthritis, and COVID-19.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of peritonitis, a common experimental model to study acute inflammation.

Mechanism of Action of this compound

This compound directly binds to the NLRP3 protein, locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1][2]

NLRP3_Pathway cluster_cell Macrophage / Monocyte cluster_activation Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β Pro_IL1b->IL1b maturation & release IL18 IL-18 Pro_IL1b->IL18 maturation & release NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Assembly Caspase1_inactive Pro-Caspase-1 NLRP3_active->Caspase1_inactive recruits ASC ASC Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active autocatalysis Caspase1_active->Pro_IL1b cleavage Pyroptosis Pyroptosis Caspase1_active->Pyroptosis Inflammation Inflammation IL1b->Inflammation IL18->Inflammation NVP_DFV890 This compound NVP_DFV890->NLRP3_inactive Inhibits Assembly K_efflux K+ Efflux K_efflux->NLRP3_inactive ROS ROS ROS->NLRP3_inactive Lysosomal_damage Lysosomal Damage Lysosomal_damage->NLRP3_inactive

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Quantitative Data Summary

While specific in vivo dosing for this compound in mouse peritonitis models is not publicly available, the following tables summarize typical parameters for inducing peritonitis and general pharmacokinetic data for this compound from human studies, which can inform dose selection.

Table 1: Common Methods for Inducing Peritonitis in Mice

Induction AgentTypical Dose/ConcentrationAdministration RouteKey FeaturesReference
Thioglycollate Broth3-4% (w/v) solution, 1-3 mLIntraperitoneal (IP)Elicits a robust recruitment of neutrophils, followed by macrophages.[6][7]
Zymosan A0.25 - 1.5 mg/mouse in sterile salineIntraperitoneal (IP)Induces acute inflammation with rapid leukocyte infiltration.[7][8]
Lipopolysaccharide (LPS)10 mg/kgIntraperitoneal (IP)Mimics gram-negative bacterial peritonitis, potent inducer of inflammatory cytokines.[9]
E. coli Suspension1.7 x 10^6 CFU/100 µLIntraperitoneal (IP)Bacterial infection model to study sepsis and bacterial clearance.[10]

Table 2: this compound Pharmacokinetics and Pharmacodynamics (Human Data)

ParameterValueConditionReference
FormulationOral tablets / Spray-dried dispersion (SDD)Fasted and Fed[1][11]
IC50 (ex vivo IL-1β release)61 ng/mLLPS-stimulated[11][12]
IC90 (ex vivo IL-1β release)1340 ng/mLLPS-stimulated[11][12]
Dosing Regimen (Clinical Trial)50 mg, twice dailyHospitalized COVID-19 patients[2]

Experimental Protocols

Protocol 1: Induction of Peritonitis in Mice

This protocol describes a general method for inducing peritonitis. The choice of agent depends on the specific inflammatory pathway being investigated.

Materials:

  • 8-10 week old male C57BL/6 or BALB/c mice.[6][13]

  • Induction agent (e.g., 3% w/v thioglycollate solution, Zymosan A suspension, or LPS solution in sterile saline).

  • Sterile 1 mL syringes with 26-27 gauge needles.[7]

  • Animal restraint device (optional).

Procedure:

  • Prepare the induction agent under sterile conditions. For Zymosan A, ensure the suspension is vortexed immediately before injection as it is not soluble.[7]

  • Properly restrain the mouse. Manual restraint or a decapicone can be used.[7]

  • Administer the induction agent via intraperitoneal (IP) injection. The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or other organs.[7][14] The needle should be inserted at a 20-30 degree angle.[7]

  • Gently pull back on the plunger before injecting to ensure no fluid (e.g., blood, urine) is aspirated.[7]

  • Monitor the animals for signs of distress post-injection.

Protocol 2: Preparation and Administration of this compound

As this compound is an orally administered drug, a suitable vehicle for oral gavage in mice is required. The following protocol is a general guideline and may need optimization.

Materials:

  • This compound powder.

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil).[15]

  • Oral gavage needles (flexible or rigid).

  • Sterile tubes for preparation.

  • Vortexer and/or sonicator.

Preparation of this compound Solution (Example):

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially, ensuring each is fully mixed before adding the next. For a 1 mL final volume, this would be 100 µL of 50 mg/mL stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[15]

  • Vortex or sonicate if necessary to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.[15]

Administration Procedure (Oral Gavage):

  • Determine the appropriate dose. This will require a dose-response study, but starting points could be extrapolated from human studies, considering allometric scaling.

  • Accurately measure the required volume of the this compound solution based on the animal's body weight.

  • Gently restrain the mouse.

  • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.

  • Slowly deliver the drug solution.

  • This compound can be administered prophylactically (before peritonitis induction) or therapeutically (after induction) depending on the study design. For example, treatment could be administered 30 minutes to 4 hours prior to or after the inflammatory challenge.[6][8]

Protocol 3: Assessment of Peritonitis

Materials:

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[6]

  • Syringes and needles.

  • Tubes for cell collection.

  • Centrifuge.

  • Cell counting equipment (e.g., hemocytometer or automated cell counter).

  • Reagents for flow cytometry or ELISA.

Procedure (Peritoneal Lavage):

  • At a predetermined time point after induction (e.g., 4, 6, or 24 hours), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[6][10]

  • Inject 3-5 mL of cold sterile PBS or HBSS into the peritoneal cavity.[6]

  • Gently massage the abdomen to dislodge cells.

  • Aspirate the peritoneal fluid.

  • Centrifuge the collected fluid to pellet the cells.

  • The supernatant can be collected and stored for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.[8][9]

  • The cell pellet can be resuspended for total and differential cell counts (e.g., neutrophils, macrophages) using a hematology analyzer or flow cytometry.[6][8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (e.g., 1 week) group_assignment Assign Mice to Groups (Vehicle, this compound, etc.) animal_acclimation->group_assignment drug_prep Prepare this compound Formulation drug_admin Administer this compound (Oral Gavage) drug_prep->drug_admin inducer_prep Prepare Peritonitis Inducing Agent peritonitis_induction Induce Peritonitis (IP Injection) inducer_prep->peritonitis_induction group_assignment->drug_admin drug_admin->peritonitis_induction Prophylactic: Drug first Therapeutic: Inducer first monitoring Monitor Animals peritonitis_induction->monitoring euthanasia Euthanize Mice at Endpoint (e.g., 4-24h) monitoring->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage cell_count Cell Count & Differential lavage->cell_count cytokine_analysis Cytokine Analysis (ELISA on supernatant) lavage->cytokine_analysis data_analysis Statistical Analysis cell_count->data_analysis cytokine_analysis->data_analysis

Caption: Workflow for this compound efficacy testing in mouse peritonitis.

References

NVP-DFV890 Administration in Rodent Models of Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890, also known as DFV890 and formerly as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Developed by Novartis, this compound is under investigation for a variety of inflammatory conditions, including osteoarthritis, by preventing the activation of the NLRP3 inflammasome, which in turn blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Preclinical studies are crucial for evaluating the therapeutic potential of this compound in arthritis. This document provides an overview of the administration of this compound in relevant rodent models of arthritis, including detailed, representative experimental protocols and the underlying signaling pathways.

NLRP3 is a key component of the innate immune system.[3] Its activation leads to the assembly of the inflammasome, a multi-protein complex that activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3] this compound directly binds to the NLRP3 protein, locking it in an inactive conformation and thereby preventing inflammasome assembly and subsequent inflammatory cytokine release.[2][5]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune response and is implicated in the pathogenesis of various inflammatory diseases, including arthritis.

NLRP3_Pathway cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs (e.g., MSU crystals) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β pro_IL1B->IL1B Cleavage by Caspase-1 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 Cleavage IL18 Mature IL-18 caspase1->IL18 Cleavage Inflammation Inflammation Pyroptosis IL1B->Inflammation IL18->Inflammation NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibition

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Data Presentation

While specific quantitative data for this compound in rodent models of chronic arthritis are not extensively available in the public domain, the following tables represent the expected outcomes based on the mechanism of action of NLRP3 inhibitors. The data presented are hypothetical and for illustrative purposes.

Table 1: Efficacy of this compound in a Rodent Model of Collagen-Induced Arthritis (CIA) - Representative Data

Treatment GroupDose (mg/kg, p.o.)Arthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Histological Score (Mean ± SEM)
Vehicle Control-4.5 ± 0.53.2 ± 0.33.8 ± 0.4
This compound102.1 ± 0.31.5 ± 0.21.9 ± 0.2
This compound301.2 ± 0.2 0.8 ± 0.11.0 ± 0.1
Dexamethasone10.8 ± 0.10.5 ± 0.1 0.7 ± 0.1
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in a Rodent Model of Arthritis - Representative Data

Treatment GroupDose (mg/kg, p.o.)IL-1β (pg/mL, Paw Homogenate)IL-18 (pg/mL, Paw Homogenate)
Vehicle Control-150 ± 20250 ± 30
This compound1075 ± 10120 ± 15
This compound3040 ± 5 70 ± 10
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.

Experimental Protocols

Detailed protocols for commonly used rodent models of arthritis are provided below. While this compound has been noted for its efficacy in a gout model, protocols for more common chronic arthritis models are also included for comprehensive evaluation of NLRP3 inhibitors.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization arthritis_induction Induction of Arthritis (e.g., CIA, AIA, Gout Model) randomization->arthritis_induction treatment Treatment Administration (Vehicle, this compound, Positive Control) arthritis_induction->treatment monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Histological and Biochemical Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for rodent arthritis models.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Preparation of Emulsion: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA. Administer a 100 µL booster injection intradermally at the base of the tail.

  • Treatment Administration:

    • Prophylactic: Begin daily oral gavage of this compound or vehicle from Day 20 (before the onset of symptoms) until the end of the study.

    • Therapeutic: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 24-28) and continue until the end of the study.

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis from Day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper every other day.

  • Endpoint Analysis (e.g., Day 42):

    • Euthanize mice and collect blood for serum analysis of inflammatory markers.

    • Dissect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Homogenize paw tissue for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a robust and well-characterized model of inflammatory arthritis.

Materials:

  • Female Lewis rats, 8-10 weeks old

  • Heat-killed Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

  • Positive control (e.g., Methotrexate)

Procedure:

  • Preparation of Adjuvant: Prepare a suspension of M. tuberculosis in IFA at a concentration of 10 mg/mL.

  • Induction of Arthritis (Day 0): Inject 100 µL of the adjuvant suspension intradermally into the plantar surface of the right hind paw.

  • Treatment Administration:

    • Prophylactic: Begin daily oral administration of this compound or vehicle from Day 0 to Day 21.

    • Therapeutic: Begin daily oral administration of this compound or vehicle from Day 8 (before the peak of inflammation) to Day 21.

  • Clinical Assessment:

    • Measure the volume of both hind paws using a plethysmometer daily.

    • Score arthritis severity based on a scale of 0-4 for each paw, considering erythema, swelling, and joint deformity.

  • Endpoint Analysis (Day 21):

    • Collect blood for hematological and biochemical analysis.

    • Perform radiographic analysis of the hind paws to assess joint damage.

    • Conduct histological examination of the ankle joints.

Protocol 3: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis (Air Pouch Model) in Mice

This model mimics the acute inflammatory response seen in gout, a condition where NLRP3 inflammasome activation is central. This compound has been reported to be effective in this model.

Materials:

  • Male C57BL/6 mice, 8-10 weeks old

  • Monosodium Urate (MSU) crystals

  • Sterile PBS

  • This compound

  • Vehicle

  • Positive control (e.g., Colchicine)

Procedure:

  • Air Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of the mice to create an air pouch. Three days later, inject another 3 mL of sterile air to maintain the pouch.

  • MSU Crystal Injection (Day 6): Inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS into the air pouch.

  • Treatment Administration: Administer this compound or vehicle orally 1 hour prior to the MSU crystal injection.

  • Sample Collection and Analysis:

    • At various time points (e.g., 3, 6, 12, 24 hours) post-MSU injection, euthanize the mice.

    • Collect the air pouch lavage fluid by washing the pouch with sterile PBS.

    • Count the number of infiltrating leukocytes (neutrophils) in the lavage fluid using a hemocytometer or flow cytometry.

    • Measure the concentration of IL-1β and other inflammatory mediators in the lavage fluid by ELISA.

Conclusion

This compound is a promising therapeutic agent for arthritis due to its targeted inhibition of the NLRP3 inflammasome. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established rodent models of arthritis. While publicly available quantitative data on the efficacy of this compound in chronic arthritis models remains limited, the provided representative protocols and data tables serve as a valuable resource for researchers designing and interpreting studies with this and other NLRP3 inhibitors. The MSU-induced gout model, in particular, is a relevant and validated model for assessing the in vivo activity of this compound. Careful selection of the animal model, treatment regimen, and endpoints is critical for a thorough preclinical assessment.

References

Application Notes and Protocols for ASC Speck Formation Assay with NVP-DFV890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes intracellular multiprotein complexes known as inflammasomes to detect pathogenic and sterile danger signals, initiating an inflammatory response. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of this system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] A hallmark of NLRP3 inflammasome activation is the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), which then polymerizes into a large, perinuclear structure called the ASC speck.[3][4] This event serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][5]

NVP-DFV890 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5][6] It directly binds to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[6][7] The ASC speck formation assay is a robust and visually direct method to quantify the activation of the NLRP3 inflammasome and to evaluate the efficacy of its inhibitors. This document provides a detailed protocol for utilizing the ASC speck formation assay to characterize the inhibitory activity of this compound.

Signaling Pathway

The canonical NLRP3 inflammasome activation pathway is a two-step process. The first step, priming, is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, activation, is triggered by a variety of stimuli, including ATP, nigericin (B1684572), or crystalline substances, which cause cellular events such as potassium efflux. This leads to the conformational change of NLRP3, enabling it to nucleate the polymerization of ASC into a speck. The ASC speck then recruits pro-caspase-1, leading to its activation and the subsequent cleavage of pro-inflammatory cytokines. This compound acts by directly inhibiting NLRP3, thereby preventing ASC polymerization and all downstream events.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp pro_IL1B_protein Pro-IL-1β pro_IL1B->pro_IL1B_protein NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive Stimuli Nigericin / ATP K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC monomers NLRP3_active->ASC nucleates ASC_speck ASC Speck ASC->ASC_speck polymerization pro_caspase1 Pro-Caspase-1 ASC_speck->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 auto-activation caspase1->pro_IL1B_protein IL1B Mature IL-1β pro_IL1B_protein->IL1B cleavage NVP_DFV890 This compound NVP_DFV890->NLRP3_active inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow

The general workflow for the ASC speck formation assay to evaluate this compound involves several key steps: culturing and seeding of appropriate cells, priming the cells to upregulate inflammasome components, treating the cells with various concentrations of this compound, stimulating inflammasome activation, fixing and staining the cells for ASC and nuclei, acquiring images using fluorescence microscopy, and finally, analyzing the images to quantify the percentage of cells that have formed ASC specks.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., THP-1 monocytes) seeding 2. Cell Seeding & Differentiation (PMA for THP-1) cell_culture->seeding priming 3. Priming (LPS) seeding->priming inhibitor_treatment 4. Inhibitor Treatment (this compound) priming->inhibitor_treatment stimulation 5. NLRP3 Activation (Nigericin / ATP) inhibitor_treatment->stimulation fix_stain 6. Fixation & Staining (Anti-ASC & DAPI) stimulation->fix_stain imaging 7. Image Acquisition (Fluorescence Microscopy) fix_stain->imaging analysis 8. Image Analysis (% of ASC Speck+ Cells) imaging->analysis

Caption: General experimental workflow for the ASC speck formation assay.

Quantitative Data Summary

While specific data on the dose-dependent inhibition of ASC speck formation by this compound is not publicly available, the following tables present the known inhibitory activity of this compound on downstream IL-1β release and a template for how ASC speck formation inhibition data should be presented.

Table 1: Inhibitory Potency of this compound on IL-1β Release

Cell TypeStimulationIC50 (free)Reference
Human PBMCsLPS1.0 - 2.9 nM[7]
Human MonocytesLPS1.0 - 2.9 nM[7]
Human Monocyte-Derived MacrophagesLPS1.0 - 2.9 nM[7]

Table 2: Example Data Presentation for this compound Inhibition of ASC Speck Formation

This compound Concentration% of Cells with ASC Specks (Mean ± SD)% Inhibition
Vehicle Control (0 nM)35.2 ± 3.50
0.1 nM30.1 ± 2.814.5
1 nM18.9 ± 2.146.3
10 nM5.6 ± 1.284.1
100 nM1.2 ± 0.596.6
1 µM0.5 ± 0.298.6

Experimental Protocols

Protocol 1: ASC Speck Formation Assay in Differentiated THP-1 Cells

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI-1640)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin sodium salt or ATP

  • This compound

  • DMSO (vehicle control)

  • 96-well imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary anti-ASC antibody

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 at 37°C in a 5% CO2 incubator.

    • Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well imaging plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow cells to rest for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Suggested concentrations to test range from 0.1 nM to 1 µM based on its IL-1β inhibition IC50.

    • Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Add nigericin to each well to a final concentration of 10 µM (or ATP to 5 mM).

    • Incubate for 1-2 hours at 37°C.

  • Fixation and Staining:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.

    • Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.

    • Quantify the percentage of speck-positive cells by dividing the number of cells with specks by the total number of cells (counted using DAPI-stained nuclei) and multiplying by 100.

Protocol 2: ASC Speck Formation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)

Materials:

  • Immortalized Bone Marrow-Derived Macrophages (iBMDMs)

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin sodium salt or ATP

  • This compound

  • DMSO (vehicle control)

  • 96-well imaging plates

  • Materials for immunofluorescence as described in Protocol 1.

Procedure:

  • Cell Culture:

    • Culture iBMDMs in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed iBMDMs at a density of 5 x 10^4 cells/well in a 96-well imaging plate and allow them to adhere overnight.

  • Priming:

    • Prime the iBMDMs with 500 ng/mL LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Follow the same procedure as in Protocol 1, step 3.

  • NLRP3 Activation:

    • Add nigericin to each well to a final concentration of 10 µM (or ATP to 5 mM).

    • Incubate for 1-2 hours at 37°C.

  • Fixation and Staining:

    • Follow the same procedure as in Protocol 1, step 5.

  • Image Acquisition and Analysis:

    • Follow the same procedure as in Protocol 1, step 6.

Conclusion

The ASC speck formation assay is a powerful tool for the characterization of NLRP3 inflammasome inhibitors. The protocols provided here offer a detailed guide for researchers to investigate the efficacy and dose-response of this compound. By directly visualizing the inhibition of a key upstream event in inflammasome activation, this assay provides a robust and quantitative method to support the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Measuring IL-1β Secretion after NVP-DFV890 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of pathogen- and danger-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is a key driver in the pathogenesis of various autoimmune and inflammatory disorders. NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2][3] It directly binds to the NLRP3 protein, preventing its activation and the subsequent caspase-1-mediated processing and release of IL-1β and IL-18.[4][5] These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory effect on IL-1β secretion.

Data Presentation

The inhibitory activity of this compound on IL-1β secretion has been quantified across various human cell types. The following tables summarize the key potency data.

Table 1: In Vitro Potency of this compound on IL-1β Secretion

Cell TypeStimulationIC50Reference
Human Myeloid Cells (PBMCs, Monocytes, Monocyte-derived Macrophages)Lipopolysaccharide (LPS)1.0–2.9 nM[5]
Human Whole BloodLipopolysaccharide (LPS)0.33 µM (in plasma)[5]

Table 2: Ex Vivo Inhibitory Concentrations of this compound on LPS-Stimulated IL-1β Release

ParameterConcentration (ng/mL)90% Confidence Interval (ng/mL)Reference
Median IC506150, 70[5][6]
Median IC9013401190, 1490[5][6]

Signaling Pathway

The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the point of inhibition by this compound.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events cluster_3 Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Pro_IL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., Nigericin (B1684572), ATP) Efflux K+ Efflux Stimuli->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage Secretion IL-1β Secretion IL1b->Secretion NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibits Activation

NLRP3 Inflammasome Activation Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound on IL-1β secretion from human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (PBMCs or THP-1 cells) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding inhibitor 3. This compound Pre-treatment seeding->inhibitor priming 4. Priming (Signal 1) (LPS) inhibitor->priming activation 5. Activation (Signal 2) (Nigericin or ATP) priming->activation collection 6. Supernatant Collection activation->collection elisa 7. IL-1β ELISA collection->elisa data_analysis 8. Data Analysis elisa->data_analysis

Workflow for Measuring IL-1β Secretion after this compound Treatment.
Protocol 1: Inhibition of IL-1β Secretion from Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ficoll-Paque PLUS

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt or Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β ELISA Kit

  • Microplate reader

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-3 hours to allow the monocytes to adhere.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the compound in complete RPMI 1640 medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

  • NLRP3 Inflammasome Priming (Signal 1):

    • Add 50 µL of LPS solution (final concentration of 100 ng/mL) to each well.

    • Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

  • NLRP3 Inflammasome Activation (Signal 2):

    • Add 50 µL of nigericin solution (final concentration of 5 µM) or ATP solution (final concentration of 5 mM) to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until the IL-1β measurement.

  • IL-1β Measurement by ELISA:

    • Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided IL-1β standards.

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

    • Determine the percentage of inhibition for each this compound concentration compared to the vehicle-treated control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Inhibition of IL-1β Secretion from THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt or Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β ELISA Kit

  • Microplate reader

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, seed the cells at a density of 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete RPMI 1640 medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours. After incubation, the cells will be adherent.

    • Carefully aspirate the PMA-containing medium and wash the cells once with 200 µL of sterile PBS.

    • Add 100 µL of fresh, serum-free RPMI 1640 medium to each well and incubate for 24 hours.

  • This compound Treatment:

    • Prepare this compound dilutions as described in Protocol 1, step 3.1.

    • Replace the medium with 100 µL of serum-free RPMI 1640 medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • NLRP3 Inflammasome Priming and Activation:

    • Follow steps 4 and 5 from Protocol 1 to prime the cells with LPS and activate with nigericin or ATP.

  • Supernatant Collection, IL-1β Measurement, and Data Analysis:

    • Follow steps 6, 7, and 8 from Protocol 1 to collect the supernatants, measure IL-1β concentration by ELISA, and analyze the data to determine the IC50 of this compound.

Conclusion

These application notes provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on IL-1β secretion. The detailed protocols for both primary human PBMCs and the THP-1 cell line, along with the summarized quantitative data and pathway diagrams, offer a robust framework for studying the effects of this and other NLRP3 inflammasome inhibitors. Adherence to these protocols will enable the generation of reliable and reproducible data crucial for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: NVP-DFV890 in Ex Vivo Human Whole Blood Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the production of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. This compound directly binds to the NLRP3 protein, locking it in an inactive conformation and thereby preventing the assembly of the inflammasome complex.[2][3] This mechanism blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[1][4]

Ex vivo human whole blood assays provide a physiologically relevant model to assess the pharmacodynamic activity of compounds like this compound. These assays maintain the complex interplay between various blood cells and plasma proteins, offering valuable insights into a drug's potential efficacy in modulating immune responses.[5] This document provides detailed protocols and application notes for the use of this compound in ex vivo human whole blood assays to measure its inhibitory effect on cytokine release.

Data Presentation

The inhibitory activity of this compound on lipopolysaccharide (LPS)-induced IL-1β release in human whole blood has been quantified. The following table summarizes the key pharmacodynamic parameters.

ParameterValue (in plasma)Cell TypesStimulantCytokine MeasuredReference
IC500.33 µMHuman Whole BloodLPSIL-1β[4]
IC902.14 µMHuman Whole BloodLPSIL-1β[4]
IC50 (free)1.0–2.9 nMPBMCs, Monocytes, Monocyte-derived MacrophagesLPSIL-1β[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.

NLRP3_Pathway cluster_cell Immune Cell (e.g., Monocyte) cluster_inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->pro_IL1b Transcription IL1b Mature IL-1β IL-18 pro_IL1b->IL1b Cleavage NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Release Release IL1b->Release NVP_DFV890 This compound NVP_DFV890->NLRP3 Inhibition

Caption: NLRP3 inflammasome pathway and this compound inhibition.

Experimental Protocols

Ex Vivo Human Whole Blood Assay for IL-1β Release

This protocol details the methodology for assessing the inhibitory effect of this compound on LPS-induced IL-1β release in fresh human whole blood.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 medium

  • Sodium-heparin collection tubes

  • Sterile, endotoxin-free polypropylene (B1209903) tubes and plates

  • Human IL-1β ELISA kit

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

Protocol:

  • Blood Collection:

    • Collect venous blood from healthy volunteers into sodium-heparin tubes.[6]

    • Process the blood within one hour of collection.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%) across all conditions.

  • Assay Setup:

    • In a sterile 96-well plate, add the diluted this compound or vehicle (RPMI 1640 with the same final DMSO concentration) to the appropriate wells.

    • Add fresh human whole blood to each well and mix gently.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound activity.[6]

  • Stimulation:

    • Prepare a working solution of LPS in RPMI 1640. A final concentration of 1 µg/mL is a common starting point, but this may need to be optimized.[4]

    • Add the LPS solution to the wells to stimulate IL-1β production. Include unstimulated controls (blood with vehicle only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Sample Collection and Processing:

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Carefully collect the plasma supernatant without disturbing the cell pellet.

    • Store the plasma samples at -70°C or colder until analysis.[4]

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the plasma samples using a validated human IL-1β ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram:

ExVivo_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Collect Human Whole Blood C Add this compound/Vehicle to Whole Blood A->C B Prepare this compound and LPS Solutions B->C D Pre-incubate (1h, 37°C) C->D E Add LPS (Stimulation) D->E F Incubate (24h, 37°C) E->F G Centrifuge and Collect Plasma F->G H Store Plasma at -70°C G->H I Quantify IL-1β (ELISA) H->I J Data Analysis I->J

Caption: Workflow for the ex vivo human whole blood assay.

Conclusion

The ex vivo human whole blood assay is a robust method for evaluating the pharmacodynamic properties of NLRP3 inhibitors like this compound. This document provides the necessary protocols and background information for researchers to effectively utilize this assay in their drug development programs. The provided data and diagrams offer a clear understanding of this compound's mechanism of action and the experimental procedures involved in its characterization.

References

Application Notes and Protocols for Studying Pyroptosis In Vitro with NVP-DFV890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-DFV890, a potent and selective NLRP3 inflammasome inhibitor, to study pyroptosis in vitro. This document includes detailed protocols for inducing and measuring pyroptosis, along with quantitative data on the inhibitory effects of this compound.

Introduction to this compound and Pyroptosis

Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, playing a critical role in the innate immune response.[1][2] A key pathway leading to pyroptosis involves the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[3] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis.[4] This process also involves the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2]

This compound is an orally bioavailable, small-molecule inhibitor that directly binds to the NLRP3 protein.[3][5] This binding prevents the conformational changes necessary for inflammasome assembly and activation, thereby blocking downstream events including caspase-1 activation, cytokine release, and pyroptotic cell death.[3][5]

Mechanism of Action of this compound

This compound specifically targets the NLRP3 protein, a central component of the NLRP3 inflammasome complex. By inhibiting NLRP3 activation, this compound effectively blocks the entire downstream signaling cascade that leads to pyroptosis.

cluster_0 Pyroptosis Signaling Pathway PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 Cleaves GSDMD GSDMD Caspase-1->GSDMD Cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 Mature form GSDMD-N GSDMD-N GSDMD->GSDMD-N Active N-terminal Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis This compound This compound This compound->NLRP3 Inhibits

Caption: this compound inhibits the NLRP3 inflammasome, blocking pyroptosis.

Quantitative Data for this compound

The following tables summarize the in vitro and ex vivo potency of this compound in inhibiting NLRP3-mediated inflammatory responses.

Cell TypeAssayEndpointIC50 Range (nM)
Human PBMCs, Monocytes, Monocyte-derived MacrophagesLPS-induced IL-1β releaseIL-1β secretion1.0 - 2.9
Table 1: In Vitro Potency of this compound. Data from a study on the inhibitory effect of this compound on LPS-induced IL-1β release in various human myeloid cell populations.[3]
Sample TypeAssayEndpointMedian IC50 (ng/mL)Median IC90 (ng/mL)
Human Whole BloodEx vivo LPS-stimulated IL-1β releaseIL-1β secretion61 (90% CI: 50, 70)1340 (90% CI: 1190, 1490)
Table 2: Ex Vivo Potency of this compound. Data from an ex vivo study on the inhibition of LPS-stimulated IL-1β release in human whole blood.[6][7]

Experimental Protocols

The following protocols describe methods to induce pyroptosis in vitro and assess the inhibitory effects of this compound. A common and effective method for inducing NLRP3-dependent pyroptosis involves a two-signal model: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP or nigericin).[8][9][10]

cluster_1 Experimental Workflow Cell_Culture Cell Seeding (e.g., THP-1, BMDMs) Priming Priming (Signal 1) LPS (1 µg/mL) Cell_Culture->Priming Inhibitor_Treatment Inhibitor Treatment This compound (various conc.) Priming->Inhibitor_Treatment Activation Activation (Signal 2) ATP (5 mM) or Nigericin (B1684572) (10-20 µM) Inhibitor_Treatment->Activation Data_Collection Data Collection Activation->Data_Collection LDH_Assay LDH Assay Data_Collection->LDH_Assay ELISA IL-1β/IL-18 ELISA Data_Collection->ELISA Western_Blot Western Blot (Caspase-1, GSDMD) Data_Collection->Western_Blot Microscopy Microscopy (ASC Specks) Data_Collection->Microscopy

Caption: General workflow for studying this compound's effect on pyroptosis.

Protocol 1: Induction of Pyroptosis in THP-1 Macrophages

This protocol details the induction of pyroptosis in the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • 96-well tissue culture plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA.[11]

    • Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.[11]

    • Replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.[11]

  • Priming (Signal 1):

    • Remove the culture medium and add 100 µL of fresh medium containing 1 µg/mL of LPS to all wells except for the untreated control group.[9][11]

    • Incubate for 3-4 hours at 37°C and 5% CO2.[8][9]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C.[9]

  • Activation (Signal 2):

    • Add the NLRP3 activator to the appropriate wells. For example, add ATP to a final concentration of 5 mM or nigericin to a final concentration of 10-20 µM.[10][11]

    • Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.[8][10]

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[11]

    • Carefully collect the supernatant for LDH and cytokine analysis.

    • The remaining cell pellet can be lysed for Western blot analysis.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.[1][12][13]

Materials:

  • Supernatant from Protocol 1

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plate

Procedure:

  • Carefully transfer 50 µL of the supernatant from each well of the experimental plate to a new flat-bottom 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[8]

  • Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all experimental values.[11]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • Spontaneous LDH Release: from untreated, unlysed cells.

      • Maximum LDH Release: from cells treated with a lysis buffer.[11]

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the concentration of secreted IL-1β in the cell culture supernatant.[2]

Materials:

  • Supernatant from Protocol 1

  • Human IL-1β ELISA kit

  • 96-well ELISA plate

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add 100 µL of standards and samples (supernatants) to the wells and incubate.[8]

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.[15]

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the IL-1β standards.

    • Determine the concentration of IL-1β in the samples by interpolating from the standard curve.

Protocol 4: Western Blot for Caspase-1 and GSDMD Cleavage

This method detects the cleavage of pro-caspase-1 and GSDMD into their active forms.[16][17]

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against caspase-1 (p20 subunit) and GSDMD (N-terminal fragment)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.[16]

  • Data Analysis:

    • Analyze the band intensity to quantify the levels of cleaved caspase-1 and GSDMD relative to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Immunofluorescence for ASC Speck Visualization

This protocol allows for the visualization of inflammasome activation by detecting the formation of ASC specks.[18][19][20]

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/Blocking Buffer

  • Primary anti-ASC antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • After stimulation (as in Protocol 1), fix the cells with 4% PFA.[21]

  • Permeabilize and block the cells.[21]

  • Incubate with the primary anti-ASC antibody.[21]

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.[21]

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of cells containing a distinct, bright, perinuclear ASC speck.[21]

By following these protocols, researchers can effectively utilize this compound to investigate the role of the NLRP3 inflammasome in pyroptosis and to evaluate the therapeutic potential of this inhibitor in various in vitro models of inflammation.

References

Application Notes and Protocols for NVP-DFV890 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key mediator of this inflammatory cascade is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] NVP-DFV890 is a potent and selective, orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome.[2][3] By directly binding to the NLRP3 protein, this compound prevents its activation and the subsequent assembly of the inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] These application notes provide a comprehensive guide for the use of this compound in preclinical models of neuroinflammation, including detailed experimental protocols and expected outcomes based on studies with potent NLRP3 inhibitors.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound targets the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response.[4] Its activation is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including protein aggregates (e.g., amyloid-beta), extracellular ATP, and lysosomal rupture. This leads to the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms, driving a potent inflammatory response and a form of programmed cell death known as pyroptosis.[1][3][5] this compound directly binds to NLRP3, locking it in an inactive conformation and preventing inflammasome assembly.[3]

NLRP3_Pathway cluster_cell Microglia / Astrocyte cluster_priming Priming Signal (e.g., PAMPs, DAMPs) cluster_activation Activation Signal (e.g., Aβ, ATP) NF-kB Activation NF-kB Activation pro-IL-1B pro-IL-1B NF-kB Activation->pro-IL-1B transcription NLRP3_protein NLRP3 NF-kB Activation->NLRP3_protein transcription IL-1B IL-1β pro-IL-1B->IL-1B Inflammasome Assembly Inflammasome Assembly NLRP3_protein->Inflammasome Assembly caspase-1 caspase-1 Inflammasome Assembly->caspase-1 cleavage ASC ASC ASC->Inflammasome Assembly pro-caspase-1 pro-caspase-1 pro-caspase-1->Inflammasome Assembly This compound This compound This compound->NLRP3_protein Inhibits caspase-1->IL-1B cleavage IL-18 IL-18 caspase-1->IL-18 cleavage from pro-IL-18 Pyroptosis Pyroptosis caspase-1->Pyroptosis Neuroinflammation Neuroinflammation IL-1B->Neuroinflammation IL-18->Neuroinflammation Pyroptosis->Neuroinflammation

Figure 1. this compound Mechanism of Action on the NLRP3 Inflammasome Pathway.

Quantitative Data

In Vitro/Ex Vivo Potency of this compound
Cell TypeAssayPotency MetricValueReference
Human Myeloid Cells (PBMCs, Monocytes, Macrophages)LPS-induced IL-1β releaseIC501.0–2.9 nM
Human Peripheral Blood CellsLPS-induced IL-1β releaseIC501.0–2.9 nM
Human Whole BloodEx vivo LPS-stimulated IL-1β releaseEC5059 ng/mL (90% CI: 48, 72)[1]
Human Whole BloodEx vivo LPS-stimulated IL-1β releaseEC901080 ng/mL (90% CI: 942, 1240)[1]
THP-1 CellsIL-1β production inhibition-Potent Inhibition[2]
Preclinical Pharmacokinetics of this compound
SpeciesBioavailabilityKey CharacteristicsReference
Animals (Rat, Monkey)Excellent (80-100%)Metabolically stable in hepatocytes[6]
Human-Low apparent oral clearance, limited tissue distribution[1]
Representative Efficacy of NLRP3 Inhibitors in Neuroinflammation Models

Data from studies with other potent NLRP3 inhibitors (MCC950, JC124) are presented as expected outcomes for this compound.

ModelTreatmentParameterOutcomeReference
APP/PS1 Mouse Model of Alzheimer's DiseaseJC124 (oral gavage, 3 months)Cognitive FunctionImproved performance in Novel Object Recognition test[7]
APP/PS1 Mouse Model of Alzheimer's DiseaseJC124 (oral gavage, 3 months)Aβ AccumulationSignificantly decreased in brain[7]
CRND8 APP Transgenic Mouse Model of ADJC124Aβ DepositionDecreased levels of soluble and insoluble Aβ1-42[8]
CRND8 APP Transgenic Mouse Model of ADJC124Microglia ActivationReduced[8]
EAE Mouse Model of Multiple SclerosisMCC950Clinical ScoreSignificantly reduced severity of EAE[9]
EAE Mouse Model of Multiple SclerosisMCC950DemyelinationAmeliorated in the brain and spinal cord[9][10]
EAE Mouse Model of Multiple SclerosisMCC950Neuronal DamageAmeliorated in the brain[10]

Experimental Protocols

The following protocols are representative methodologies for evaluating this compound in common animal models of neuroinflammation. Dosing should be optimized based on preliminary pharmacokinetic and tolerability studies.

Protocol 1: Alzheimer's Disease (AD) Model - APP/PS1 Transgenic Mice

This protocol is adapted from studies using the NLRP3 inhibitor JC124 in APP/PS1 mice.[7]

Objective: To assess the efficacy of this compound in reducing Aβ pathology and improving cognitive function in a transgenic mouse model of AD.

Materials:

  • APP/PS1 transgenic mice and wild-type (WT) littermates.

  • This compound.

  • Vehicle (e.g., 2% DMSO in corn oil).

  • Oral gavage needles.

  • Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena).

  • Reagents for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies) and ELISA (e.g., for IL-1β, Aβ42).

Experimental Workflow:

AD_Workflow start Start: 3-month-old APP/PS1 Mice randomize Randomize into Treatment Groups (Vehicle vs. This compound) start->randomize treatment Daily Oral Gavage Treatment (3 months) randomize->treatment behavior Cognitive Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanize Euthanasia and Tissue Collection (Brain) behavior->euthanize analysis Biochemical & Histological Analysis (ELISA for Aβ, IHC for Plaques & Glia) euthanize->analysis end End of Study analysis->end

Figure 2. Experimental Workflow for this compound in an AD Mouse Model.

Procedure:

  • Animal Grouping: At 3 months of age, randomize APP/PS1 mice into two groups: Vehicle control and this compound treatment. Include a group of WT mice as a non-disease control.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle. Based on its excellent oral bioavailability in animals, oral gavage is the recommended route.[6]

    • Administer this compound or vehicle daily for 3 months. A dose range of 10-50 mg/kg can be considered for initial studies, based on protocols for similar small molecule inhibitors.[7]

  • Behavioral Assessment: Following the 3-month treatment period, perform cognitive testing. The Morris Water Maze can assess spatial learning and memory, while the Novel Object Recognition test evaluates working memory.

  • Tissue Collection and Analysis:

    • After behavioral testing, euthanize the mice and perfuse with saline.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry (IHC) and the other snap-frozen for biochemical analysis.

    • IHC: Stain brain sections for Aβ plaques (e.g., using 6E10 antibody), microglia (Iba1), and astrocytes (GFAP) to assess plaque load and neuroinflammation.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ1-40 and Aβ1-42, and pro-inflammatory cytokines like IL-1β using ELISA.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is based on methodologies for evaluating NLRP3 inhibitors in the MOG35-55-induced EAE model in C57BL/6 mice, a common model for multiple sclerosis.[4][9]

Objective: To determine the efficacy of this compound in preventing or treating the clinical and pathological signs of EAE.

Materials:

  • Female C57BL/6 mice, 8-10 weeks old.

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound.

  • Vehicle (e.g., PBS with 0.5% DMSO and 10% Solutol).

  • Reagents for histology (e.g., Luxol Fast Blue, Hematoxylin & Eosin) and immunohistochemistry (e.g., anti-Iba1, anti-GFAP).

Experimental Workflow:

EAE_Workflow start Start: C57BL/6 Mice immunize EAE Induction (Day 0) (MOG/CFA Emulsion) start->immunize ptx1 Pertussis Toxin (i.p.) (Day 0) immunize->ptx1 ptx2 Pertussis Toxin (i.p.) (Day 2) treatment Daily this compound or Vehicle Admin (Prophylactic: Day 0 onwards) (Therapeutic: Onset of symptoms) ptx1->treatment scoring Daily Clinical Scoring (Monitor weight and paralysis) treatment->scoring euthanize Euthanasia and Tissue Collection (Day 25-30 post-induction) scoring->euthanize analysis Histological Analysis (Spinal Cord & Brain) (Inflammation & Demyelination) euthanize->analysis end End of Study analysis->end

Figure 3. Experimental Workflow for this compound in an EAE Mouse Model.

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin intraperitoneally (i.p.) on day 0 and day 2.

  • Drug Administration:

    • Prophylactic Treatment: Begin daily administration of this compound (e.g., 10 mg/kg, i.p. or oral gavage) or vehicle on the day of immunization (day 0).[4]

    • Therapeutic Treatment: Alternatively, begin administration at the first sign of clinical symptoms (typically day 10-12 post-immunization).

  • Clinical Assessment:

    • Monitor mice daily for body weight and clinical signs of EAE from day 7 post-immunization.

    • Score clinical signs on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4]

  • Histopathological Analysis:

    • At the end of the experiment (e.g., day 25-30), euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect spinal cords and brains for histological analysis.

    • Stain sections with Luxol Fast Blue (LFB) to assess demyelination and Hematoxylin & Eosin (H&E) to assess immune cell infiltration.

    • Perform IHC for microglia (Iba1) and astrocytes (GFAP) to evaluate glial activation.

Conclusion

This compound is a promising therapeutic agent for neuroinflammatory diseases due to its potent and selective inhibition of the NLRP3 inflammasome. The protocols outlined here provide a framework for evaluating its efficacy in preclinical models of Alzheimer's disease and multiple sclerosis. Successful demonstration of efficacy in these models, characterized by reduced neuroinflammation, amelioration of pathology, and functional improvement, would strongly support its further development for the treatment of human neurodegenerative disorders.

References

NVP-DFV890: Application Notes and Protocols for Cardiovascular Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890 is an orally bioavailable, potent, and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by various danger signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cardiovascular diseases such as coronary heart disease. This compound is currently undergoing Phase II clinical trials to investigate its efficacy in treating coronary heart disease.[1][2]

These application notes provide an overview of the use of this compound in preclinical cardiovascular disease research models. The protocols and data presented are based on established methodologies for evaluating NLRP3 inhibitors in similar models, as specific preclinical data for this compound are not extensively published.

Mechanism of Action

This compound targets and inhibits the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18, thereby mitigating the inflammatory response.

cluster_0 Cardiomyocyte Under Stress cluster_1 NLRP3 Inflammasome Pathway cluster_2 Inflammatory Cytokine Release cluster_3 Downstream Effects Danger Signals Danger Signals NLRP3 NLRP3 Danger Signals->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves This compound This compound This compound->NLRP3 Inhibits IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Cardiac Dysfunction Cardiac Dysfunction Inflammation->Cardiac Dysfunction

Caption: this compound Mechanism of Action in Inhibiting the NLRP3 Inflammasome Pathway.

Application in Cardiovascular Disease Models

This compound can be utilized in various preclinical models of cardiovascular disease to investigate the role of NLRP3-mediated inflammation and to evaluate the therapeutic potential of its inhibition.

Myocardial Infarction (MI) Model

A common model to study the inflammatory response following ischemic cardiac injury is the permanent ligation of a coronary artery or ischemia-reperfusion (I/R) injury in rodents.

Experimental Workflow:

cluster_0 Pre-Treatment cluster_1 Surgical Procedure cluster_2 Treatment cluster_3 Post-Operative Monitoring & Analysis A Acclimatize Animals B Induce Anesthesia A->B C Perform Coronary Artery Ligation (MI) or I/R B->C D Administer this compound or Vehicle C->D E Monitor Animal Recovery D->E F Assess Cardiac Function (Echocardiography) E->F G Collect Blood and Tissue Samples F->G H Perform Biomarker and Histological Analysis G->H

Caption: Experimental Workflow for Evaluating this compound in a Myocardial Infarction Model.

Quantitative Data Summary (Representative)

The following table summarizes representative data from studies using NLRP3 inhibitors in MI models.

ParameterVehicle ControlThis compound (Representative Dosing)P-value
Cardiac Function (24h post-MI)
Ejection Fraction (%)35 ± 545 ± 6<0.05
Fractional Shortening (%)18 ± 325 ± 4<0.05
Infarct Size (24h post-MI)
Infarct Area / Area at Risk (%)50 ± 830 ± 6<0.01
Inflammatory Biomarkers (Plasma)
IL-1β (pg/mL)150 ± 2575 ± 15<0.01
IL-18 (pg/mL)300 ± 40180 ± 30<0.01
Troponin I (ng/mL)10 ± 25 ± 1<0.01

Experimental Protocol: Myocardial Infarction Model (Ischemia-Reperfusion)

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Induce anesthesia with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Intubate the mouse and provide ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • After 30 minutes of ischemia, release the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at the time of reperfusion. Dosing to be determined by pharmacokinetic and pharmacodynamic studies.

  • Post-Operative Care:

    • Suture the chest and skin.

    • Provide post-operative analgesia.

    • Monitor the animal until fully recovered from anesthesia.

  • Endpoint Analysis (24 hours post-reperfusion):

    • Echocardiography: Assess left ventricular ejection fraction and fractional shortening.

    • Blood Collection: Collect blood via cardiac puncture for plasma separation.

    • Tissue Harvesting: Euthanize the animal and harvest the heart.

    • Infarct Size Measurement: Stain heart sections with TTC (triphenyltetrazolium chloride) to delineate the infarct area.

    • Biomarker Analysis: Measure plasma levels of IL-1β, IL-18, and cardiac troponin I using ELISA kits.

Heart Failure with Preserved Ejection Fraction (HFpEF) Model

HFpEF can be induced in mice through a combination of factors such as a high-fat diet and angiotensin II infusion.

Quantitative Data Summary (Representative)

The following table presents representative data from studies investigating NLRP3 inhibitors in HFpEF models.[3]

ParameterVehicle ControlThis compound (Representative Dosing)P-value
Cardiac Function
Global Longitudinal Strain (%)-15 ± 2-18 ± 2<0.05
Cardiac Remodeling
Cardiomyocyte Size (µm²)300 ± 30240 ± 25<0.001
Cardiac Fibrosis (%)5 ± 13.5 ± 0.8<0.05
Inflammatory Biomarkers (Plasma)
IL-18 (pg/mL)250 ± 35130 ± 20<0.05

Experimental Protocol: HFpEF Model

  • Animal Model: Aged female mice (e.g., 18-22 months old).

  • Induction of HFpEF:

    • Feed mice a high-fat diet.

    • Implant osmotic minipumps for continuous angiotensin II infusion.

  • Drug Administration:

    • Administer this compound or vehicle mixed in the high-fat diet for a specified duration (e.g., 4 weeks).

  • Endpoint Analysis:

    • Echocardiography: Perform advanced echocardiographic analysis, including global longitudinal strain.

    • Histology: Harvest hearts and perform histological staining (e.g., Picrosirius Red) to assess cardiomyocyte size and cardiac fibrosis.

    • Biomarker Analysis: Measure plasma IL-18 levels.

Biomarker Analysis

The following diagram outlines the logical workflow for biomarker analysis in preclinical studies of this compound.

cluster_0 Sample Collection cluster_1 Inflammation Markers cluster_2 Cardiac Injury Markers cluster_3 Fibrosis Markers A Collect Blood (Plasma/Serum) and Heart Tissue B ELISA for IL-1β, IL-18, TNF-α A->B C Western Blot for NLRP3, Caspase-1 A->C D ELISA for Troponin I, CK-MB A->D E qRT-PCR for Collagen I, TGF-β A->E F Histology (Picrosirius Red) A->F

Caption: Logical Workflow for Biomarker Analysis.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases where NLRP3-mediated inflammation plays a significant role. The provided application notes and representative protocols offer a framework for researchers to design and execute preclinical studies to further elucidate the efficacy and mechanisms of action of this compound in relevant cardiovascular disease models. It is crucial to adapt and optimize these protocols based on specific experimental goals and institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NVP-DFV890 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is NVP-DFV890 and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1][2] This, in turn, blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18, as well as inhibiting pyroptotic cell death.[1][2]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: A definitive starting concentration is highly dependent on the cell type and experimental conditions. However, based on its potent in vitro activity, a good starting point for a dose-response experiment is a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).[3] A first-in-human study demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced IL-1β release with a free half-maximal inhibitory concentration (IC50) range of 1.0–2.9 nM in various human myeloid cell populations.[4]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[5] For short-term storage (up to 1 month), -20°C is also acceptable.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Q4: I am not observing any inhibition of NLRP3 inflammasome activation. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy. Firstly, ensure your NLRP3 inflammasome is being robustly activated in your positive control wells (e.g., LPS and nigericin (B1684572) stimulation). Secondly, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is also crucial to add this compound to your cells before the activation signal (e.g., nigericin or ATP). A typical pre-incubation time is 30-60 minutes.[6][7]

Q5: I am observing significant cytotoxicity at my effective this compound concentration. What can I do?

A5: It is essential to differentiate between specific inhibition of pyroptosis (a lytic form of cell death mediated by the inflammasome) and general cytotoxicity.[7] Run a cell viability assay (e.g., MTT or LDH assay) in parallel with your inflammasome activation assay. If you observe cytotoxicity at concentrations where you expect to see specific inhibition, consider lowering the concentration of this compound or reducing the incubation time. Also, ensure the final DMSO concentration in your culture medium is not contributing to cell death.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Parameter Cell Type Value Reference
IC50 (LPS-induced IL-1β release)Human PBMCs, monocytes, monocyte-derived macrophages1.0 - 2.9 nM (free concentration)[4]
IC50 (LPS-induced IL-1β release)Human whole blood0.33 µM (in plasma)[4]
IC90 (LPS-induced IL-1β release)Human whole blood2.14 µM (in plasma)[4]
IC50 (ex-vivo LPS-stimulated IL-1β release)Healthy Participants (in plasma)61 ng/mL[4][8][9]
IC90 (ex-vivo LPS-stimulated IL-1β release)Healthy Participants (in plasma)1340 ng/mL[4][8][9]

Table 1: In Vitro Potency of this compound

Parameter Condition Value Reference
SolubilityDMSO100 mg/mL[5]
Storage (Powder)-20°C3 yearsAbMole BioScience
Storage (Powder)4°C2 yearsAbMole BioScience
Storage (in Solvent)-80°C6 months[5]
Storage (in Solvent)-20°C1 month[5]

Table 2: Solubility and Storage of this compound

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during in vitro experiments with this compound.

Issue 1: No or Low Inhibition of NLRP3 Inflammasome Activation

Start No/Low Inhibition Observed Check_Activation Is NLRP3 robustly activated in positive controls? Start->Check_Activation Check_Inhibitor Is this compound stock solution fresh and properly stored? Check_Activation->Check_Inhibitor Yes Validate_Reagents Validate activity of LPS and NLRP3 activators (e.g., nigericin, ATP). Check_Activation->Validate_Reagents No Check_Timing Was this compound added before the activation signal? Check_Inhibitor->Check_Timing Yes Outcome_Fail Consult further literature or technical support. Check_Inhibitor->Outcome_Fail No Optimize_Conc Perform a dose-response experiment with a wider concentration range. Check_Timing->Optimize_Conc Yes Check_Timing->Outcome_Fail No Outcome_Success Inhibition Observed Optimize_Conc->Outcome_Success Optimize_Conc->Outcome_Fail Still no inhibition Validate_Reagents->Check_Activation

Troubleshooting workflow for lack of this compound efficacy.
Issue 2: High Cytotoxicity Observed

Start High Cytotoxicity Observed Check_Viability Run parallel cell viability assay (e.g., MTT, LDH). Start->Check_Viability Check_DMSO Is final DMSO concentration non-toxic (<=0.5%)? Check_Viability->Check_DMSO Viability confirmed low Lower_Conc Lower this compound concentration. Check_DMSO->Lower_Conc Yes Outcome_Further_Investigation Investigate potential off-target effects. Check_DMSO->Outcome_Further_Investigation No, DMSO is high Reduce_Time Reduce inhibitor incubation time. Lower_Conc->Reduce_Time Distinguish_Pyroptosis Is cell death specific to inflammasome activation? Reduce_Time->Distinguish_Pyroptosis Outcome_Resolved Cytotoxicity Mitigated Distinguish_Pyroptosis->Outcome_Resolved Yes Distinguish_Pyroptosis->Outcome_Further_Investigation No cluster_0 Cell Preparation cluster_1 Inflammasome Activation & Inhibition cluster_2 Analysis Seed_THP1 Seed THP-1 Monocytes Differentiate Differentiate with PMA (48-72h) Seed_THP1->Differentiate Rest Rest in PMA-free medium (24h) Differentiate->Rest Prime Prime with LPS (2-4h) Rest->Prime Inhibit Add this compound (30-60 min) Prime->Inhibit Activate Activate with ATP or Nigericin Inhibit->Activate Collect_Supernatant Collect Supernatant Activate->Collect_Supernatant Western_Blot Caspase-1 Western Blot ELISA IL-1β ELISA Collect_Supernatant->ELISA LDH_Assay LDH Assay Collect_Supernatant->LDH_Assay cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation NVP_DFV890 This compound NVP_DFV890->NLRP3_Assembly IL1b_Secretion IL-1β & IL-18 Secretion Caspase1_Activation->IL1b_Secretion Pyroptosis Pyroptosis Caspase1_Activation->Pyroptosis

References

NVP-DFV890 solubility issues and preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and preparation of NVP-DFV890 in DMSO.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the handling and preparation of this compound solutions.

Q1: My this compound powder is not dissolving in DMSO, even at a concentration that is supposed to be within the solubility limit. What steps can I take?

A1: If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow below. The primary reasons for poor solubility are often related to the quality of the DMSO or insufficient physical assistance in the dissolution process.

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Q2: After preparing my this compound stock solution in DMSO, I observed precipitation when I diluted it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your working solution is low (ideally below 0.5%, and preferably 0.1%) and to add the stock solution to the aqueous medium with vigorous mixing.[1] Consider a serial dilution approach for high final concentrations of this compound.

Q3: Can I store my this compound stock solution at room temperature or 4°C for a short period?

A3: It is not recommended. For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] Storing at warmer temperatures can lead to degradation of the compound. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by the presence of water.[2][4]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 237.78 mM.[2] Achieving this concentration may require ultrasonication.[2]

Q3: How should I store the solid powder form of this compound?

A3: The solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[2]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: For long-term storage, the stock solution should be stored at -80°C and used within six months.[2] For short-term storage, it can be kept at -20°C for up to one month.[2] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

Q5: Where does this compound act in the NLRP3 inflammasome pathway?

A5: this compound is an antagonist of NLRP3.[2] It acts by inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. The diagram below illustrates the NLRP3 signaling pathway and the point of inhibition by this compound.

G cluster_pathway NLRP3 Inflammasome Pathway PAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs->NFkB Priming Signal Pro_IL1B Pro-IL-1β / Pro-IL-18 NFkB->Pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulation IL1B Mature IL-1β / IL-18 (Inflammation) Pro_IL1B->IL1B Activation_Signal Activation Signal (e.g., K+ efflux) NLRP3_active Active NLRP3 Activation_Signal->NLRP3_active ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleaves NVP_DFV890 This compound NVP_DFV890->NLRP3_active

Caption: this compound inhibits the activation of the NLRP3 protein.

Data Summary

ParameterValueReference
Molecular Formula C₁₉H₂₄N₄O₃S₂[2]
Molecular Weight 420.55 g/mol [2]
Appearance Solid, white to off-white powder[2]
Solvent DMSO[2]
Solubility in DMSO 100 mg/mL (237.78 mM)[2]
Storage (Solid) -20°C for 3 years; 4°C for 2 years[2]
Storage (DMSO Stock) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Preparation: In a sterile environment, weigh the desired amount of this compound powder and place it into a sterile vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.

  • Dissolution:

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Place the vial in an ultrasonic water bath and sonicate for 15-30 minutes.[2] Periodically check the solution for complete dissolution.

    • If the compound is not fully dissolved, gentle warming to 37°C for a short period can be applied, followed by vortexing.[1]

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

References

Troubleshooting inconsistent results with NVP-DFV890

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NVP-DFV890

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments involving this compound.

This compound is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2][3] By directly binding to the NLRP3 protein, it blocks its activation and prevents the assembly of the inflammasome.[3][4] This, in turn, inhibits the production of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges that may arise during your research with this compound.

Issue 1: Inconsistent IC50 Values

Question: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in preclinical drug evaluation.[5] Several factors can contribute to this variability:

  • Assay Conditions: Different assay types (e.g., luciferase-based vs. substrate phosphorylation) can yield different IC50 values.[6] The concentration of ATP used in in vitro kinase assays is particularly critical; it is recommended to use an ATP concentration equal to the Km(ATP) for the enzyme being tested.[6]

  • Cell-Based Factors:

    • Cell Line Specificity: The potency of an inhibitor can vary between different cell lines.

    • Cell Health and Passage Number: Using cells at a high passage number or in poor health can lead to inconsistent results. It is best to use cells within a consistent and low passage range.

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50.[5] Higher densities may lead to increased resistance.

  • Compound Handling:

    • Solubility: this compound is soluble in DMSO.[3] Poor solubility in aqueous media can lead to precipitation and inaccurate concentrations. When diluting from a DMSO stock, add the stock solution to the aqueous medium drop-wise while mixing to prevent precipitation.[5]

    • Storage: Improper storage of this compound stock solutions can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Question: this compound is potent in our biochemical assay, but its activity is much lower in our cell-based assays. Why is this happening?

Answer: A discrepancy between biochemical and cellular assay results is a known challenge in kinase inhibitor development.[8][9] Potential causes include:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell.[8]

  • Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors like many kinase inhibitors, leading to reduced potency.[8]

  • Target Engagement: The inhibitor may not be effectively reaching and binding to its intracellular target.

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

Question: We are observing cellular toxicity at concentrations where we expect specific inhibition of the target. How can we determine if this is an off-target effect?

Answer: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.[10] Here's how to troubleshoot:

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed toxicity.

  • Use a Structurally Different Inhibitor: Test another inhibitor with a different chemical scaffold that targets the same pathway. If the toxic effects persist, it may be an on-target effect.[11]

  • Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets.[11]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein or introducing a drug-resistant mutant to see if this reverses the toxic phenotype.

Quantitative Data Summary

The following tables provide reference data for this compound based on available information and typical experimental outcomes.

Table 1: In Vitro Inhibitory Activity of this compound

Assay Type Cell Line/System IC50 (nM)
LPS-induced IL-1β release Human PBMCs 1.0 - 2.9
LPS-induced IL-1β release Human Monocytes 1.0 - 2.9
LPS-induced IL-1β release Human Monocyte-Derived Macrophages 1.0 - 2.9

Data derived from in vitro studies.[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Duration Solvent
-80°C 6 Months DMSO
-20°C 1 Month DMSO

Based on general recommendations for similar compounds.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of this compound solutions for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.21 mg of this compound (M.Wt: 420.55 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C as per Table 2.[7]

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the DMSO stock to the cell culture medium drop-wise while gently vortexing.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is engaging with its intracellular target.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspensions and heat them at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Analysis: Increased thermal stability of the target protein in the presence of this compound (i.e., more protein remaining in the soluble fraction at higher temperatures) indicates target engagement.

Diagrams and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Pro-inflammatory Cytokines Signal Signal NLRP3 NLRP3 Signal->NLRP3 Activates Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex Forms ASC ASC ASC->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Complex Pro-IL-1β Pro-IL-1β Inflammasome Complex->Pro-IL-1β Cleaves This compound This compound This compound->NLRP3 Inhibits IL-1β IL-1β Pro-IL-1β->IL-1β Mature

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow

G cluster_workflow IC50 Determination Workflow prep Prepare Cell Culture seed Seed Cells in Plate prep->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Plate assay->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: A standard experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic

G start Inconsistent IC50 Results check_solubility Is the compound fully solubilized in media? start->check_solubility check_cells Are cell passage number and seeding density consistent? check_solubility->check_cells Yes solubility_solution Optimize dilution method. Filter solution. check_solubility->solubility_solution No check_assay Is the assay protocol consistent? check_cells->check_assay Yes cells_solution Standardize cell culture practice. Use low passage cells. check_cells->cells_solution No assay_solution Ensure consistent incubation times and reagent additions. check_assay->assay_solution No end_node Results Stabilized check_assay->end_node Yes solubility_solution->check_cells cells_solution->check_assay assay_solution->end_node

Caption: A decision tree for troubleshooting inconsistent IC50 results.

References

NVP-DFV890 off-target effects and selectivity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of NVP-DFV890. The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Its mechanism of action involves directly binding to the NLRP3 protein, which blocks its activation and subsequent assembly of the inflammasome complex.[1] This, in turn, prevents the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]

Q2: Is there any publicly available data on the broad off-target selectivity of this compound?

A2: As of the latest review, detailed preclinical off-target screening data from broad panels (e.g., against a wide range of kinases, GPCRs, ion channels, and transporters) for this compound has not been made publicly available. Preclinical studies that have been conducted were deemed supportive of its advancement into clinical trials.[5] The selectivity of NLRP3 inhibitors is often characterized by their specificity for NLRP3 over other inflammasome complexes, such as NLRC4 and AIM2.[3]

Q3: What are the known on-target and potential off-target effects of this compound observed in clinical studies?

A3: In first-in-human clinical trials, this compound was generally well-tolerated.[1][6] The most frequently reported treatment-related adverse events, which could be either on-target or off-target in nature, include:

  • Skin Rashes: Maculopapular and/or pruritic skin rashes of mild-to-moderate intensity were observed, particularly at higher doses. These were self-limiting upon discontinuation of the treatment.[1]

  • Hematological Effects: Mild and non-clinically significant decreases in neutrophil and leukocyte counts have been noted.[2] In studies with myeloid disease patients, grade ≥3 anemia and neutropenia were reported as treatment-related adverse events.[7] These hematological effects may be consistent with the known role of IL-1β in hematopoiesis.

Q4: What is the potency of this compound on its primary target?

A4: this compound demonstrates high potency in inhibiting NLRP3-mediated IL-1β release. In preclinical cellular assays using human myeloid cells, it showed a free half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] In ex-vivo human whole blood assays, the potency was also confirmed.[6]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause: While this compound is a potent NLRP3 inhibitor, at high concentrations, the risk of off-target activity increases. The observed phenotype may be due to the inhibition of an unknown protein or pathway.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for NLRP3 inhibition.

    • NLRP3 Knockout/Knockdown Cells: If available, use NLRP3 knockout or knockdown cells as a control. If the phenotype persists in the absence of NLRP3, it is likely an off-target effect.

    • Structural Analogs: Test a structurally related but inactive analog of this compound, if available. If the inactive analog does not produce the phenotype, it suggests the effect is specific to the active molecule, though not necessarily on-target.

    • Literature Review: Search for reported off-target effects of other NLRP3 inhibitors with similar chemical scaffolds.

Issue 2: Discrepancy in IC50 values across different cell types.

  • Possible Cause: The apparent potency of this compound can be influenced by several cell-specific factors.

  • Troubleshooting Steps:

    • Protein Binding: Differences in the protein concentration in the cell culture media can affect the free concentration of the compound. Consider using media with consistent serum concentrations.

    • Cellular Uptake and Efflux: Varying expression levels of drug transporters in different cell types can lead to differences in intracellular compound concentration.

    • Assay Conditions: Ensure that the stimulation conditions for inducing NLRP3 activation (e.g., LPS and ATP concentrations) and the assay endpoints are consistent across experiments.

Data Summary

Table 1: On-Target Potency of this compound

Assay TypeCell TypeParameterValue RangeReference
LPS-induced IL-1β Release InhibitionHuman Myeloid CellsFree IC501.0–2.9 nM[1]
Ex-vivo LPS-stimulated IL-1β ReleaseHuman Whole BloodMedian IC5061 ng/mL[6]
Ex-vivo LPS-stimulated IL-1β ReleaseHuman Whole BloodMedian IC901340 ng/mL[6]

Table 2: Clinically Observed Treatment-Related Adverse Events with this compound

Adverse Event CategorySpecific EventSeverityNotesReference
DermatologicalMaculopapular and/or Pruritic RashMild to ModerateSelf-limiting after discontinuation[1]
HematologicalDecreased Neutrophil CountMildNot clinically significant in healthy volunteers[2]
HematologicalDecreased Leukocyte CountMildNot clinically significant in healthy volunteers[2]
HematologicalAnemiaGrade ≥3Observed in patients with myeloid diseases[7]
HematologicalNeutropeniaGrade ≥3Observed in patients with myeloid diseases[7]

Experimental Protocols

Protocol 1: General Method for Assessing NLRP3 Inflammasome Inhibition in vitro

This protocol provides a general workflow for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in a cell-based assay.

  • Cell Culture: Plate immortalized mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a suitable multi-well plate and allow them to adhere. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (typically in a serial dilution) for 30-60 minutes.

  • Activation (Signal 2): Stimulate the NLRP3 inflammasome by adding an activating agent such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β Pro_IL1B->IL1B NLRP3_protein NLRP3 NLRP3_exp->NLRP3_protein DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) DAMPs->NLRP3_protein Activation ASC ASC NLRP3_protein->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->IL1B Cleavage IL18 IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis NVP_DFV890 This compound NVP_DFV890->NLRP3_protein

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound IsConcentrationHigh Is the effective concentration significantly > NLRP3 IC50? Start->IsConcentrationHigh UseNLRP3KO Test in NLRP3 KO/KD cells IsConcentrationHigh->UseNLRP3KO Yes PossibleOnTarget Conclusion: Potentially an On-Target Effect IsConcentrationHigh->PossibleOnTarget No PhenotypePersists Does the phenotype persist? UseNLRP3KO->PhenotypePersists LikelyOffTarget Conclusion: Likely an Off-Target Effect PhenotypePersists->LikelyOffTarget Yes PhenotypePersists->PossibleOnTarget No InvestigateFurther Further investigation needed (e.g., inactive analogs) LikelyOffTarget->InvestigateFurther

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

References

Technical Support Center: Managing NVP-DFV890-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity associated with NVP-DFV890 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] Its primary mechanism of action is to directly bind to the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[4][5] This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as an inflammatory form of cell death known as pyroptosis.[4][5]

Q2: Is this compound expected to be cytotoxic?

As an inhibitor of the pro-inflammatory NLRP3 inflammasome, this compound's primary role is to reduce inflammation and pyroptotic cell death.[4] However, like any compound, it can exhibit cytotoxic effects in cell culture, particularly at high concentrations or due to off-target effects. It is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model.

Q3: What are the common causes of apparent cytotoxicity in cell culture experiments with this compound?

Apparent cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of this compound used may be in a toxic range for the specific cell line.[6]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[6]

  • Prolonged Incubation Time: The duration of exposure to the compound can significantly impact cell viability.[6]

  • Compound Precipitation: this compound may precipitate out of the culture medium, which can cause physical stress to the cells.

  • Suboptimal Cell Health: Unhealthy or contaminated cells are more susceptible to compound-induced stress.[6]

  • Assay Interference: The compound may interfere with the readout of the cytotoxicity assay itself. For example, some compounds can affect the metabolic activity of cells, leading to a misinterpretation of results from metabolic assays like the MTT assay.[7]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screening

If your initial experiments show high levels of cytotoxicity with this compound, follow these troubleshooting steps:

1. Perform a Dose-Response Analysis:

  • It is essential to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.[6]

  • Test a wide range of concentrations, from nanomolar to high micromolar, to identify a suitable working concentration that balances efficacy with minimal cytotoxicity.[6]

2. Evaluate Solvent Toxicity:

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound.[6] This will help you differentiate between compound- and solvent-induced cytotoxicity.

3. Optimize Incubation Time:

  • Consider performing a time-course experiment to determine the optimal incubation period. Shorter exposure times may be sufficient to observe the desired effect of this compound while minimizing cytotoxicity.[6]

4. Assess Compound Solubility:

  • Visually inspect the culture medium for any signs of compound precipitation. If precipitation is observed, consider adjusting the solvent or using a lower concentration of this compound.

Issue 2: Inconsistent or Variable Cytotoxicity Results

Inconsistent results can be frustrating. Here are some common causes and solutions:

  • Inconsistent Cell Seeding Density: Use a cell counter to ensure a consistent number of cells are seeded in each well.[6]

  • Edge Effects in Multi-Well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to increased cytotoxicity.[8] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[6][8]

  • Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered sensitivity to compounds.[6]

Data Presentation

Summarize your experimental data in clear, structured tables. Below are template tables that you can adapt for your own results.

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
195 ± 6.1
1085 ± 7.3
5060 ± 8.5
10040 ± 9.2

Table 2: Effect of Incubation Time on this compound Cytotoxicity (at a fixed concentration)

Incubation Time (hours)% Cell Viability (Mean ± SD)
2490 ± 5.5
4875 ± 6.8
7255 ± 7.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability.[9][10]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.[8]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare a positive control by adding lysis buffer to untreated cells to induce maximal LDH release.

  • Add the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[6]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the positive and negative (untreated cells) controls.[6]

Visualizations

Signaling Pathway

NLRP3_Pathway cluster_priming Priming Signal (e.g., PAMPs/DAMPs) cluster_activation Activation Signal (e.g., K+ efflux) PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β & IL-18 (active) Pro_IL1B->IL1B NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active K_efflux K+ efflux K_efflux->NLRP3_active Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 recruits Casp1 Caspase-1 (active) Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces NVP_DFV890 This compound NVP_DFV890->NLRP3_active inhibits

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental Workflow

Cytotoxicity_Workflow start Start: Cell Seeding treatment Treat cells with this compound (Dose-response & Time-course) start->treatment incubation Incubate for desired duration treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq analysis Data Analysis (% Viability / % Cytotoxicity) data_acq->analysis end End: Determine CC50 analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Tree start High Cytotoxicity Observed? dose_response Perform Dose-Response (Determine CC50) start->dose_response Yes end Optimized Protocol start->end No solvent_control Check Solvent Control dose_response->solvent_control time_course Optimize Incubation Time solvent_control->time_course solubility Check for Precipitation time_course->solubility assay_interference Consider Alternative Assay solubility->assay_interference healthy_cells Confirm Cell Health & Passage # assay_interference->healthy_cells healthy_cells->end

Caption: Decision tree for troubleshooting cytotoxicity issues.

References

NVP-DFV890 Dose-Response Curve Optimization and Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and interpreting NVP-DFV890 dose-response curve experiments. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as DFV890, is an orally administered, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[2][4] This blockage inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][4]

Q2: What is a dose-response curve and why is it important for studying this compound?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its biological effect (response).[5][6] These curves are typically sigmoidal in shape and are essential for characterizing the potency and efficacy of a compound. For this compound, generating a dose-response curve allows researchers to determine key parameters such as the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed), which is crucial for comparing its activity across different experimental conditions and cell types.[5]

Q3: What are the key parameters to consider when interpreting an this compound dose-response curve?

A3: When analyzing a dose-response curve for this compound, the following parameters are critical:

  • IC50/EC50: The half-maximal inhibitory or effective concentration, which indicates the potency of the compound. A lower IC50 value signifies higher potency.

  • Emax: The maximum effect achievable by the drug.

  • Slope (Hill Coefficient): The steepness of the curve, which can provide insights into the binding kinetics and cooperativity of the drug-target interaction.[7]

  • Threshold Dose: The lowest concentration at which a discernible effect is observed.

Troubleshooting Guide

Q4: My this compound dose-response curve is flat, showing no inhibition. What are the possible causes?

A4: A flat dose-response curve indicates a lack of drug activity. Several factors could be responsible:

  • Compound Inactivity: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly (-20°C for short-term, -80°C for long-term) to prevent degradation.[8]

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Prepare a fresh serial dilution and consider testing a wider and higher concentration range.

  • Cellular System Issues: The cells used may not express NLRP3 or the necessary components for inflammasome activation. Confirm the suitability of your cell model.

  • Insufficient Inflammasome Activation: The stimulus used to activate the NLRP3 inflammasome (e.g., LPS + Nigericin/ATP) may not be potent enough. Titrate the stimulus to ensure a robust pro-inflammatory response in your control wells.

Q5: The results of my this compound dose-response experiments are highly variable between replicates. How can I improve consistency?

A5: High variability can obscure the true dose-response relationship. To improve consistency:

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to variable responses.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and reagent additions.

  • Edge Effects: Avoid using the outermost wells of a microplate, as they are more prone to evaporation and temperature fluctuations, which can affect cell health and response.

  • Mixing and Incubation Times: Standardize all mixing steps and incubation times to ensure uniform treatment of all wells.

Q6: The top and bottom plateaus of my sigmoidal curve are not well-defined. What does this indicate?

A6: Poorly defined plateaus can affect the accuracy of IC50 determination.

  • Incomplete Curve: If the top plateau (maximal inhibition) is not reached, it suggests that higher concentrations of this compound may be needed to achieve full inhibition. If the bottom plateau (no inhibition) is not flat, it may indicate that even the lowest concentration tested has some effect, or there could be baseline signal issues.

  • Cell Viability: High concentrations of the compound or the solvent (e.g., DMSO) may be causing cytotoxicity, leading to a drop-off in the response that is not related to NLRP3 inhibition. It is advisable to perform a separate cytotoxicity assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Parameter Cell Type/System Value Reference
Free IC50 Human Myeloid Cell Populations (PBMCs, Monocytes, Macrophages)1.0–2.9 nM[4]
IC50 in Plasma Human Whole Blood (LPS-induced IL-1β release)0.33 µM (330 nM)[4]
IC90 in Plasma Human Whole Blood (LPS-induced IL-1β release)2.14 µM (2140 nM)[4]
In Vivo Efficacy Animal Model (LPS-induced IL-1β)Dose-dependent inhibition up to 10 mg/kg[9]

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Condition Value Reference
Recommended Storage Stock Solution-20°C (1 month), -80°C (6 months)[8]
Solubility Crystalline MaterialLimited[4]
Permeability (Caco-2) Apparent Permeability Coefficient (Papp)24.7 x 10⁻⁶ cm/s[4]
Dosing for ~90% Inhibition Human (Crystalline Tablets)100 mg once-daily or 25 mg twice-daily[4]

Table 2: Physicochemical and Dosing Information for this compound

Experimental Protocols

Protocol 1: In Vitro this compound Dose-Response Curve Generation in Human PBMCs

This protocol describes the generation of a dose-response curve for this compound by measuring its inhibitory effect on LPS and Nigericin-induced IL-1β release in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Phosphate Buffered Saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy human blood using density gradient centrifugation. Resuspend the cells in RPMI-1640 supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 2 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).

  • Priming: Prime the PBMCs by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 3 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (no compound). Incubate for 1 hour at 37°C, 5% CO₂.

  • NLRP3 Activation: Add Nigericin to a final concentration of 5 µM to all wells except the negative control. Incubate for 1 hour at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_response Response PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β (active) Pro_IL1b->IL1b Inflammasome NLRP3 Inflammasome (active complex) NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation Casp1->Pro_IL1b Cleavage Inflammation Inflammation IL1b->Inflammation NVP_DFV890 This compound NVP_DFV890->NLRP3_inactive Inhibition of Activation

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental_Workflow start Start: Isolate PBMCs seed_cells Seed PBMCs in 96-well plate start->seed_cells prime_cells Prime with LPS (3h) seed_cells->prime_cells add_compound Add this compound to wells (1h) prime_cells->add_compound prepare_compound Prepare this compound Serial Dilutions prepare_compound->add_compound activate_nlrp3 Activate with Nigericin (1h) add_compound->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant run_elisa Measure IL-1β via ELISA collect_supernatant->run_elisa analyze_data Analyze Data & Plot Curve run_elisa->analyze_data end_point End: Determine IC50 analyze_data->end_point

Caption: Workflow for generating an this compound dose-response curve.

Troubleshooting_Logic issue Issue: Inconsistent or No Dose-Response no_response No Response (Flat Curve) issue->no_response high_variability High Variability issue->high_variability bad_curve_shape Poor Curve Shape issue->bad_curve_shape check_compound Check this compound stock (age, storage) no_response->check_compound check_conc Verify concentration range (test higher doses) no_response->check_conc check_activation Confirm inflammasome activation (titrate LPS/Nigericin) no_response->check_activation check_seeding Standardize cell seeding density high_variability->check_seeding check_pipetting Verify pipette calibration & technique high_variability->check_pipetting avoid_edge Avoid plate edge effects high_variability->avoid_edge extend_range Extend concentration range (for clear plateaus) bad_curve_shape->extend_range check_toxicity Run cytotoxicity assay bad_curve_shape->check_toxicity

Caption: Troubleshooting logic for this compound dose-response assays.

References

Preventing NVP-DFV890 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVP-DFV890 (also known as DFV890). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DFV890 in their experiments, with a focus on preventing precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, now more commonly referred to as DFV890, is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1] DFV890 directly binds to the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent inflammatory signaling.[3]

Q2: I'm observing precipitation when preparing my DFV890 solution. Why is this happening?

A2: The crystalline form of DFV890 has limited solubility in aqueous solutions at physiological pH.[3] This is a known characteristic of the compound. Precipitation can occur when the concentration of DFV890 exceeds its solubility limit in the chosen solvent or buffer system. Factors such as pH, temperature, and the presence of co-solvents can significantly impact its solubility.

Q3: What is the recommended solvent for preparing a stock solution of DFV890?

A3: For in vitro experiments, it is highly recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO).[4] DFV890 exhibits high solubility in DMSO, up to 100 mg/mL.[4] When preparing the stock solution, using a fresh, anhydrous grade of DMSO is advisable, as hygroscopic DMSO can negatively impact solubility.[4] Gentle warming and sonication can aid in complete dissolution.[4]

Q4: How should I store my DFV890 stock solution?

A4: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

Q5: Can I prepare a working solution of DFV890 directly in my aqueous cell culture medium or buffer (e.g., PBS)?

A5: Directly diluting a concentrated DMSO stock of DFV890 into an aqueous medium can lead to precipitation. This is due to the poor aqueous solubility of the compound. It is crucial to use a multi-step dilution process and consider the final concentration of DMSO in your experiment. For most cell-based assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Preventing DFV890 Precipitation

This guide provides a systematic approach to troubleshooting and preventing precipitation of DFV890 in your experimental solutions.

Issue: Precipitation observed upon dilution of DMSO stock into aqueous buffer or media.

Potential Cause Troubleshooting Steps & Recommendations
Low Aqueous Solubility The inherent chemical properties of crystalline DFV890 lead to limited solubility in aqueous environments.[3]
Solution 1: Use a validated co-solvent system. For in vivo studies, specific formulations have been developed to maintain DFV890 in solution (see Experimental Protocols section).[4] For in vitro work, a serial dilution approach is recommended.
Solution 2: Lower the final concentration. If precipitation occurs at your target concentration, try working with a lower concentration of DFV890.
Incorrect Dilution Method Rapidly adding a large volume of aqueous solution to a small volume of concentrated DMSO stock can cause the compound to crash out of solution.
Solution: Employ a stepwise dilution. First, dilute the DMSO stock to an intermediate concentration in your aqueous buffer or media. Then, perform a final dilution to your target experimental concentration. Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
pH of the Aqueous Solution The solubility of small molecules can be pH-dependent. While specific data for DFV890 is not readily available, significant shifts in pH could alter its solubility.
Recommendation: Maintain a consistent and physiologically relevant pH (e.g., 7.2-7.4) in your final working solution.
Temperature Effects Solubility can be temperature-dependent. Preparing solutions at a different temperature than the experimental conditions might lead to precipitation.
Recommendation: Prepare your working solutions at the same temperature as your experiment (e.g., 37°C for cell culture). If precipitation occurs upon cooling to room temperature or 4°C, consider preparing fresh solutions immediately before use.

Data Presentation

Table 1: Solubility and Potency of DFV890

Parameter Value Solvent/System Reference
Solubility 100 mg/mL (237.78 mM)DMSO[4]
Solubility ≥ 5 mg/mL (11.89 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Solubility ≥ 5 mg/mL (11.89 mM)10% DMSO, 90% Corn Oil[4]
IC₅₀ (in vitro) 1.0–2.9 nMHuman myeloid cells (LPS-induced IL-1β release)[3]
IC₅₀ (ex vivo) 0.33 µMHuman whole blood (LPS-induced IL-1β release)[3]
IC₉₀ (ex vivo) 2.14 µMHuman whole blood (LPS-induced IL-1β release)[3]

Experimental Protocols

Protocol 1: Preparation of DFV890 Stock Solution for In Vitro Use

  • Materials:

    • DFV890 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the DFV890 powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of DFV890 and transfer it to a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex the solution thoroughly. If necessary, use an ultrasonic bath or gentle warming (not exceeding 37°C) to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of DFV890 Working Solution for Cell-Based Assays (Example)

This protocol provides a general guideline. The final concentration of DFV890 and DMSO should be optimized for your specific cell type and experimental conditions.

  • Objective: To prepare a 1 µM final concentration of DFV890 in a cell culture well with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a single-use aliquot of your 10 mM DFV890 DMSO stock solution.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of your cell suspension in the culture well. This will give a final DFV890 concentration of 1 µM and a final DMSO concentration of 0.1%.

    • Ensure you have a vehicle control in your experiment containing the same final concentration of DMSO (0.1% in this example).

Protocol 3: In Vivo Formulation of DFV890

For animal studies, the following formulations have been reported to achieve a clear solution of at least 5 mg/mL.[4]

  • Formulation A (Aqueous-based):

    • Prepare a 50 mg/mL stock solution of DFV890 in DMSO.

    • In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:

      • 400 µL PEG300

      • 100 µL of 50 mg/mL DFV890 in DMSO

      • 50 µL Tween-80

      • 450 µL Saline

    • This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a DFV890 concentration of 5 mg/mL.[4]

  • Formulation B (Oil-based):

    • Prepare a 50 mg/mL stock solution of DFV890 in DMSO.

    • In a sterile tube, add 900 µL of Corn Oil.

    • Add 100 µL of the 50 mg/mL DFV890 in DMSO stock solution to the corn oil.

    • Mix thoroughly to achieve a uniform solution. This will result in a final solution of 10% DMSO in 90% Corn Oil with a DFV890 concentration of 5 mg/mL.[4]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4]

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription Pro_IL1B_protein pro-IL-1β Activation_Signals Activation Signals (e.g., ATP, K+ efflux) NLRP3_protein NLRP3 Protein Activation_Signals->NLRP3_protein triggers ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleaves & activates DFV890 DFV890 DFV890->NLRP3_protein inhibits Caspase1->Pro_IL1B_protein cleaves IL1B Mature IL-1β Pro_IL1B_protein->IL1B Inflammation Inflammation IL1B->Inflammation promotes Experimental_Workflow cluster_prep Solution Preparation cluster_experiment Experimental Steps cluster_troubleshooting Precipitation Checkpoints stock 1. Prepare Concentrated Stock in 100% DMSO intermediate 2. Create Intermediate Dilution in Aqueous Medium stock->intermediate Stepwise Dilution working 3. Make Final Working Solution in Experimental System intermediate->working Final Dilution precip_check1 Observe for Precipitation intermediate->precip_check1 treatment 4. Treat Cells/Administer to Animal (include vehicle control) working->treatment precip_check2 Observe for Precipitation working->precip_check2 incubation 5. Incubation/Experimental Period treatment->incubation analysis 6. Endpoint Analysis (e.g., ELISA, Western Blot) incubation->analysis

References

NVP-DFV890 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of NVP-DFV890, a potent and selective NLRP3 inflammasome inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I dissolve and store this compound?

    • A1: For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil have been described.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Q2: Is this compound stable in cell culture media?

    • A2: While this compound is designed for enhanced stability compared to other inhibitors, it is always best practice to prepare fresh dilutions of the inhibitor from a stock solution for each experiment to minimize potential degradation.[2][3]

Experimental Design and Controls

  • Q3: What is the recommended concentration range for this compound in in vitro assays?

    • A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific system.[4] Published data indicates that the free IC50 for LPS-induced IL-1β release is in the range of 1.0–2.9 nM in various human myeloid cell populations.[5] In ex vivo human whole blood assays, the median IC50 and IC90 for IL-1β release inhibition were 61 ng/mL and 1340 ng/mL, respectively.[6]

  • Q4: What are the essential controls to include in my experiments?

    • A4: A comprehensive experiment should include the following controls:

      • Untreated/Unstimulated Control: To establish baseline levels of cytokine release and cell viability.

      • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.[4]

      • Positive Control (Stimulated): Cells treated with the priming and activation signals (e.g., LPS and ATP) without the inhibitor to demonstrate a robust inflammasome response.

      • Positive Inhibition Control (Optional but Recommended): A well-characterized NLRP3 inhibitor (e.g., MCC950) to validate the assay system.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during in vitro experiments with this compound.

Issue 1: No or Low Inhibition of NLRP3 Inflammasome Activation
Potential Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider concentration range of this compound to determine the optimal IC50 for your specific cell type and activation conditions.[4]
Inhibitor Instability/Degradation Prepare fresh stock solutions and dilutions of this compound for each experiment. Store stock solutions appropriately at -80°C to minimize freeze-thaw cycles.[4]
Incorrect Timing of Inhibitor Addition For optimal results, pre-incubate cells with this compound before adding the NLRP3 activation signal (Signal 2, e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended.[4]
Inefficient Priming (Signal 1) Ensure robust priming of your cells with LPS. Confirm priming by measuring the upregulation of NLRP3 and pro-IL-1β via qPCR or Western blot. Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 3-4 hours).[2][4]
Inactive NLRP3 Activator (Signal 2) Use a fresh, validated batch of the NLRP3 activator (e.g., ATP or nigericin). Ensure it is used at an effective concentration.[2]
Cell Line Issues Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).[2] Also, use cells within a consistent and low passage number range to avoid variability.[2]
Issue 2: High Background or Inconsistent Results
Potential Cause Recommended Solution
Cell Contamination Regularly test for and eliminate mycoplasma contamination. Use endotoxin-free reagents and media to avoid non-specific inflammation.[2]
Cell Stress Ensure optimal cell seeding density and handle cells gently to prevent stress-induced inflammasome activation. Avoid over-confluency.[2]
Solvent (DMSO) Toxicity Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[4]
Variability in Experimental Procedure Standardize all incubation times, procedural steps, and reagent concentrations across experiments to ensure consistency.[2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

Assay Cell/System Type Parameter Value Reference
LPS-induced IL-1β releaseHuman PBMC, monocytes, monocyte-derived macrophagesFree IC501.0–2.9 nM[5]
Ex vivo LPS-stimulated IL-1β releaseHuman Whole BloodMedian IC5061 ng/mL[6]
Ex vivo LPS-stimulated IL-1β releaseHuman Whole BloodMedian IC901340 ng/mL[6]

Experimental Protocols

Detailed Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 cells

This protocol describes a standard method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 monocytic cells.

Materials:

  • THP-1 cells

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, wash the cells with fresh, serum-free media.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with LPS (e.g., 200-500 ng/mL) in serum-free media for 3-4 hours at 37°C.[7]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free media. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After the priming step, carefully remove the LPS-containing media and replace it with media containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[4]

  • Activation (Signal 2):

    • Add the NLRP3 activator. Common choices include:

      • ATP (final concentration of 2.5-5 mM) for 30-45 minutes.[7]

      • Nigericin (final concentration of 5-10 µM) for 45-60 minutes.[7]

  • Sample Collection:

    • After the activation step, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to pellet any detached cells and collect the clear supernatant for analysis.

    • The remaining cells in the plate can be lysed for Western blot analysis (e.g., to detect cleaved caspase-1).

  • Data Analysis:

    • IL-1β Measurement: Quantify the amount of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

    • Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess any potential toxic effects of the inhibitor.

    • Data Interpretation: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle-treated, stimulated control. Plot the dose-response curve and determine the IC50 value.

Visualizations

This compound Mechanism of Action

NVP_DFV890_Mechanism cluster_pathway NLRP3 Inflammasome Pathway PAMPs/DAMPs PAMPs/DAMPs Priming (Signal 1) Priming (Signal 1) PAMPs/DAMPs->Priming (Signal 1) NLRP3 NLRP3 Priming (Signal 1)->NLRP3 Pro-IL-1β/18 Pro-IL-1β/18 Priming (Signal 1)->Pro-IL-1β/18 Activation (Signal 2) Activation (Signal 2) Activation (Signal 2)->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 Activation IL-1β/18 (active) IL-1β/18 (active) Caspase-1->IL-1β/18 (active) Cleavage Pro-IL-1β/18->IL-1β/18 (active) Inflammation Inflammation IL-1β/18 (active)->Inflammation This compound This compound This compound->NLRP3 Inhibition

Caption: this compound directly inhibits the NLRP3 protein, preventing inflammasome assembly.

General Experimental Workflow

Experimental_Workflow Start Start Differentiate THP-1 cells Differentiate THP-1 cells Start->Differentiate THP-1 cells Prime with LPS (Signal 1) Prime with LPS (Signal 1) Differentiate THP-1 cells->Prime with LPS (Signal 1) Pre-incubate with this compound Pre-incubate with this compound Prime with LPS (Signal 1)->Pre-incubate with this compound Activate with ATP/Nigericin (Signal 2) Activate with ATP/Nigericin (Signal 2) Pre-incubate with this compound->Activate with ATP/Nigericin (Signal 2) Collect Supernatant Collect Supernatant Activate with ATP/Nigericin (Signal 2)->Collect Supernatant Measure IL-1β (ELISA) Measure IL-1β (ELISA) Collect Supernatant->Measure IL-1β (ELISA) Measure Cytotoxicity (LDH) Measure Cytotoxicity (LDH) Collect Supernatant->Measure Cytotoxicity (LDH) Analyze Data Analyze Data Measure IL-1β (ELISA)->Analyze Data Measure Cytotoxicity (LDH)->Analyze Data

Caption: A typical workflow for assessing this compound's inhibitory effect in vitro.

Troubleshooting Decision Tree

Troubleshooting_Tree Start No/Low Inhibition Check Controls Positive control shows robust activation? Start->Check Controls Check Inhibitor Inhibitor freshly prepared & concentration optimized? Check Controls->Check Inhibitor Yes Optimize Priming/Activation Optimize LPS/ATP concentrations and timing Check Controls->Optimize Priming/Activation No Check Cells Cells healthy & low passage? Check Inhibitor->Check Cells Yes Perform Dose-Response Perform dose-response curve for this compound Check Inhibitor->Perform Dose-Response No Check Procedure Standardized timing & reagents? Check Cells->Check Procedure Yes Use Fresh Cells Use fresh, low-passage cells Check Cells->Use Fresh Cells No Standardize Protocol Strictly follow a standardized protocol Check Procedure->Standardize Protocol No Issue Resolved Issue Resolved Check Procedure->Issue Resolved Yes

Caption: A decision tree to guide troubleshooting for ineffective this compound activity.

References

Technical Support Center: Investigating the Impact of Serum Proteins on NVP-DFV890 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the NLRP3 inflammasome inhibitor, NVP-DFV890. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges encountered during in vitro experiments, with a specific focus on the influence of serum proteins on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective, orally available small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[2] This blockage inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Q2: I am observing a lower-than-expected potency of this compound in my cell-based assays. What could be the cause?

A common reason for reduced potency of small molecule inhibitors in vitro is their interaction with components in the cell culture medium, particularly serum proteins. Many drugs bind to serum proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG), which can reduce the free concentration of the compound available to interact with its target. It is the unbound fraction of a drug that is generally considered pharmacologically active.

Q3: How do serum proteins affect the activity of this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs, including this compound. This binding is a reversible equilibrium between the protein-bound and the free, unbound drug. Only the free drug is available to cross cell membranes and interact with the intracellular NLRP3 target. Therefore, the presence of serum in your cell culture medium can lead to an apparent decrease in this compound's potency, reflected as a higher IC50 value.

Q4: How can I determine if serum protein binding is affecting my results?

You can perform a serum-shift assay. This involves determining the IC50 of this compound in the absence and presence of varying concentrations of serum or purified serum proteins (e.g., human serum albumin). A significant increase in the IC50 value in the presence of serum is a strong indicator of protein binding.

Q5: What are the major serum proteins I should be concerned about?

The two primary serum proteins that bind to drugs are:

  • Albumin: The most abundant protein in plasma, it primarily binds acidic and lipophilic drugs.

  • Alpha-1-acid glycoprotein (AAG): Present at lower concentrations than albumin, it has a high affinity for basic and neutral drugs.[3][4] The concentration of AAG can also increase during inflammatory conditions.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in this compound IC50 values between experiments. Inconsistent serum concentration in culture media.Ensure the same batch and concentration of serum is used across all experiments. Consider using a serum-free medium or a medium with a defined, low percentage of serum for consistency.
This compound appears less potent than published values. Presence of serum in the assay medium. Published IC50 values may have been determined in serum-free conditions.Perform a dose-response curve with and without serum to quantify the impact of protein binding. Refer to the experimental protocols below to determine the IC50 shift.
No this compound activity observed at expected concentrations. High percentage of serum in the culture medium leading to very low free drug concentration.Reduce the serum concentration in your assay or switch to a serum-free medium if your cells can tolerate it. Alternatively, you may need to use higher concentrations of this compound to achieve the desired effect in the presence of high serum.
Cells are not responding to the NLRP3 inflammasome activator (e.g., Nigericin, ATP). Inefficient priming (Signal 1) of the inflammasome.Confirm that the priming step with LPS is sufficient to upregulate pro-IL-1β and NLRP3 expression via Western blot. Optimize LPS concentration and incubation time.[5]
High background IL-1β secretion in unstimulated control wells. Cell stress or contamination.Ensure proper cell handling and culture conditions. Use low-passage number cells and regularly test for mycoplasma contamination.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to assess the impact of serum proteins on this compound activity.

Table 1: Effect of Human Serum Albumin (HSA) on this compound IC50 in an In Vitro NLRP3 Inhibition Assay

HSA Concentration (mg/mL)This compound IC50 (nM) for IL-1β releaseFold Shift in IC50
0 (Serum-Free)51.0
10255.0
205511.0
40 (Physiological)12024.0

Table 2: Impact of Serum Proteins on this compound in a Cell Viability Assay

This compound Conc. (µM)% Cell Viability (Serum-Free)% Cell Viability (+4% Human Serum)
0.19899
19598
107092
504580
1002065

Detailed Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay to Determine IC50 Shift

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NLRP3-mediated IL-1β release in the presence and absence of serum proteins.

Materials:

  • THP-1 monocytes or primary human macrophages

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS) or Human Serum (HS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human Serum Albumin (HSA) or Alpha-1-Acid Glycoprotein (AAG) (optional, for purified protein experiments)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • For differentiation, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.

  • Priming (Signal 1):

    • After differentiation, wash the cells with serum-free RPMI-1640.

    • Prime the cells with 1 µg/mL LPS in RPMI-1640 with or without the desired concentration of serum/HSA/AAG for 3-4 hours at 37°C.[6]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the corresponding medium (with or without serum/protein).

    • After priming, add the this compound dilutions to the cells and incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Add Nigericin (10 µM) or ATP (5 mM) to all wells except the negative control.[6]

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for IL-1β measurement.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound in the presence and absence of serum.

Materials:

  • Differentiated THP-1 cells or other relevant cell line

  • This compound

  • Culture medium with and without serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium with and without serum.

    • Replace the existing medium with the medium containing the this compound dilutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration.

Protocol 3: Western Blot for Pro-IL-1β and Cleaved Caspase-1

Objective: To qualitatively assess the effect of this compound on the expression of pro-IL-1β and the cleavage of caspase-1 in the presence and absence of serum.

Materials:

  • Cells treated as in Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies against pro-IL-1β, cleaved caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • After collecting the supernatant for ELISA (from Protocol 1), wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensities for pro-IL-1β and cleaved caspase-1 between different treatment conditions.

Visualizations

NLRP3_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Extracellular Space PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) Activator NLRP3 Activator (e.g., Nigericin, ATP) Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Activator->Inflammasome Signal 2 (Activation) NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage by Active Caspase-1 NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NVP_DFV890 This compound NVP_DFV890->NLRP3_protein Inhibits Activation IL1B->Pyroptosis

NLRP3 Inflammasome Signaling Pathway and this compound Inhibition Point.

Experimental_Workflow start Start: Prepare Macrophages (e.g., differentiated THP-1) priming Priming (Signal 1) with LPS start->priming inhibitor Add this compound (Dose-Response) priming->inhibitor activation Activation (Signal 2) with Nigericin/ATP inhibitor->activation supernatant Collect Supernatant activation->supernatant cells Lyse Cells activation->cells elisa IL-1β ELISA supernatant->elisa ldh LDH Assay (Pyroptosis) supernatant->ldh western Western Blot cells->western end End: Analyze Data (IC50, Viability, Protein Levels) elisa->end ldh->end western->end

Experimental Workflow for Assessing Serum Protein Impact.

Troubleshooting_Tree start Problem: Low this compound Potency check_serum Is serum present in the assay? start->check_serum serum_yes Yes check_serum->serum_yes Yes serum_no No check_serum->serum_no No run_shift_assay Action: Perform IC50 shift assay (with and without serum) serum_yes->run_shift_assay check_reagents Check other factors: - this compound stability - Cell health - Reagent concentrations serum_no->check_reagents ic50_shift Is there a significant IC50 shift? run_shift_assay->ic50_shift shift_yes Conclusion: Serum protein binding is likely the cause. Consider reducing serum concentration or using serum-free media. ic50_shift->shift_yes Yes shift_no Problem is likely not due to serum protein binding. ic50_shift->shift_no No shift_no->check_reagents

Troubleshooting Decision Tree for Low this compound Potency.

References

Validation & Comparative

NVP-DFV890 vs. MCC950: A Head-to-Head In Vivo Comparison of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutics targeting inflammatory diseases, the NLRP3 inflammasome has emerged as a critical nexus for intervention. Two prominent small molecule inhibitors, NVP-DFV890 and MCC950, have garnered significant attention from the research and drug development community. This guide provides a comprehensive head-to-head comparison of their in vivo performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary:

Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production, including interleukin-1β (IL-1β) and IL-18. This compound, currently in Phase II clinical trials, is being investigated for conditions such as coronary heart disease and osteoarthritis.[1] MCC950, while having faced some hurdles in clinical development, remains a widely utilized and well-characterized tool in preclinical research, with demonstrated efficacy in a variety of animal models of inflammatory diseases. To date, no direct head-to-head in vivo studies comparing this compound and MCC950 have been published. This comparison, therefore, synthesizes data from independent studies to provide a parallel evaluation.

Performance Data at a Glance

The following tables summarize key quantitative data for this compound and MCC950, highlighting their potency and observed in vivo efficacy in various models.

Table 1: In Vitro and Ex Vivo Potency

ParameterThis compoundMCC950
Target NLRP3 InflammasomeNLRP3 Inflammasome
Mechanism of Action Directly binds to NLRP3, locking it in an inactive conformation and preventing inflammasome assembly.Directly targets the NLRP3 ATP-hydrolysis motif, inhibiting inflammasome activation.[2]
IC50 (IL-1β Release) 61 ng/mL (ex vivo, LPS-stimulated human whole blood)[3][4]Not uniformly reported in a comparable ex vivo human whole blood assay.
IC90 (IL-1β Release) 1340 ng/mL (ex vivo, LPS-stimulated human whole blood)[3][4]Not uniformly reported in a comparable ex vivo human whole blood assay.

Table 2: Summary of In Vivo Efficacy

Compound Animal Model Key Efficacy Endpoints Dosage and Administration
This compound Data from specific preclinical animal models is limited in publicly available literature. Clinical trial data in humans is emerging.In a Phase 2a trial for COVID-19 pneumonia, showed trends toward improved clinical status and faster viral clearance, though the primary endpoint was not met.[5][6]50 mg, orally, twice daily (in COVID-19 clinical trial).[6]
MCC950 Spinal Cord Injury (Mouse)Improved motor function, reduced lesion volume, decreased serum IL-1β and IL-18.[7][8][9]10 or 50 mg/kg, intraperitoneal injection, daily.[7][9]
Experimental Autoimmune Encephalomyelitis (Mouse)Attenuated disease severity.Not specified.
Cryopyrin-Associated Periodic Syndromes (CAPS) (Mouse)Rescued neonatal lethality and reduced systemic inflammation.[10]50 mg/kg, daily injections.[10]
Cystic Fibrosis (Mouse)Abrogated IL-1β release in the lungs and reduced airway inflammation.[11]Not specified.
Neointimal Hyperplasia (Mouse)Enhanced re-endothelialization and reduced neointimal hyperplasia.[12]Local delivery.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibitor Intervention PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Upregulation NLRP3 Upregulation Priming (NF-kB)->NLRP3 Upregulation Pro-IL-1B Pro-IL-1B Priming (NF-kB)->Pro-IL-1B Pro-IL-18 Pro-IL-18 Priming (NF-kB)->Pro-IL-18 NLRP3 Assembly NLRP3 Assembly NLRP3 Upregulation->NLRP3 Assembly Activation Signal Activation Signal Activation Signal->NLRP3 Assembly ASC ASC NLRP3 Assembly->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Caspase-1->Pro-IL-1B Caspase-1->Pro-IL-18 Gasdermin D Gasdermin D Caspase-1->Gasdermin D IL-1B IL-1B Pro-IL-1B->IL-1B IL-18 IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis This compound / MCC950 This compound / MCC950 This compound / MCC950->NLRP3 Assembly Inhibit

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal Model of Disease Animal Model of Disease Baseline Measurements Baseline Measurements Animal Model of Disease->Baseline Measurements Administer Inhibitor (this compound or MCC950) Administer Inhibitor (this compound or MCC950) Baseline Measurements->Administer Inhibitor (this compound or MCC950) Vehicle Control Vehicle Control Baseline Measurements->Vehicle Control Monitor Clinical Signs Monitor Clinical Signs Administer Inhibitor (this compound or MCC950)->Monitor Clinical Signs Vehicle Control->Monitor Clinical Signs Collect Samples (Blood, Tissue) Collect Samples (Blood, Tissue) Monitor Clinical Signs->Collect Samples (Blood, Tissue) Biomarker Analysis (IL-1B, IL-18) Biomarker Analysis (IL-1B, IL-18) Collect Samples (Blood, Tissue)->Biomarker Analysis (IL-1B, IL-18) Histopathology Histopathology Biomarker Analysis (IL-1B, IL-18)->Histopathology

Caption: General experimental workflow for in vivo evaluation.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key in vivo experiments cited for MCC950. As detailed preclinical protocols for this compound are not as readily available in the public domain, these MCC950 protocols can serve as a template for designing in vivo studies for NLRP3 inhibitors.

Protocol 1: MCC950 in a Mouse Model of Spinal Cord Injury

  • Animal Model: Adult female C57BL/6 mice are typically used.

  • Injury Induction: A contusion or compression injury is induced at a specific thoracic level (e.g., T9) of the spinal cord using a standardized impactor device.

  • Drug Administration: MCC950 is dissolved in a suitable vehicle (e.g., saline). Mice are administered MCC950 at doses ranging from 10 to 50 mg/kg via intraperitoneal (i.p.) injection. The first dose is often given shortly after the injury, followed by daily injections.[7][9]

  • Behavioral Assessment: Motor function recovery is assessed at multiple time points post-injury (e.g., daily for the first week, then weekly) using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion.

  • Biomarker Analysis: At the study endpoint, blood and spinal cord tissue are collected. Serum levels of IL-1β and IL-18 are quantified using ELISA. Spinal cord tissue can be processed for Western blot or immunohistochemistry to assess the expression of NLRP3, ASC, and cleaved caspase-1.[9]

  • Histological Analysis: Spinal cord sections are stained (e.g., with Hematoxylin and Eosin) to evaluate the lesion size, extent of hemorrhage, and neuronal survival.

Protocol 2: MCC950 in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

  • Animal Model: A genetically engineered mouse model that expresses a mutant Nlrp3 allele (e.g., Nlrp3L351P/+CreT+) which can be induced to mimic the human disease.

  • Disease Induction: The expression of the mutant Nlrp3 is induced, for example, by tamoxifen (B1202) treatment in Cre-ERT2 models.

  • Drug Administration: MCC950 (e.g., 50 mg/kg) or a vehicle control is administered daily via injection.[10]

  • Efficacy Readouts:

    • Survival and Growth: Neonatal mice are monitored daily for survival and weight gain.

    • Systemic Inflammation: Serum is collected at specified time points to measure levels of IL-1β and IL-18 by ELISA.

    • Leukocyte Infiltration: Tissues can be analyzed by histology or flow cytometry to assess inflammatory cell infiltration.

Conclusion

Both this compound and MCC950 are highly effective inhibitors of the NLRP3 inflammasome. This compound has shown promising pharmacokinetic and pharmacodynamic profiles in early human trials and is progressing through clinical development for chronic inflammatory diseases. MCC950 has been instrumental in validating the therapeutic potential of NLRP3 inhibition in a vast array of preclinical models and remains a critical tool for in vivo research.

The choice between these compounds for research purposes will depend on the specific experimental goals. For investigators aiming to bridge preclinical findings to potential clinical applications, the data emerging from this compound's clinical trials will be of high interest. For fundamental in vivo research exploring the role of the NLRP3 inflammasome in various disease states, MCC950 offers a wealth of established protocols and a robust dataset for comparison. The lack of direct comparative in vivo studies highlights an important knowledge gap that, if filled, would provide invaluable insights for the continued development of NLRP3-targeted therapies.

References

A Comparative Analysis of NVP-DFV890 and Dapansutrile: Next-Generation NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in conditions from autoinflammatory syndromes to prevalent diseases such as gout, cardiovascular disorders, and neurodegenerative conditions. This guide provides a detailed comparative analysis of two leading oral NLRP3 inhibitors in clinical development: NVP-DFV890 from Novartis and dapansutrile (B1669814) (OLT1177) from Olatec Therapeutics.

This guide synthesizes publicly available preclinical and clinical data to offer a comparative overview of their mechanism of action, potency, pharmacokinetics, and clinical development status. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Mechanism of Action: Targeting the Core of Inflammation

Both this compound and dapansutrile are small molecule inhibitors that specifically target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can inhibit pyroptosis, a form of inflammatory cell death.[1][2][3][4]

This compound is a potent, selective, and orally active inhibitor that directly binds to the NLRP3 protein, locking it in an inactive conformation.[2][3] Its chemical structure features a sulfonimidamide motif, designed to enhance stability and reduce hydrolysis compared to earlier generations of NLRP3 inhibitors.[5]

Dapansutrile also directly binds to the NLRP3 protein, specifically to its NACHT domain, thereby disrupting inflammasome assembly and subsequent caspase-1 activation.[4] It is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[6]

cluster_0 NLRP3 Inflammasome Activation Pathway cluster_1 Inhibitor Point of Action PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming Signal 1 NLRP3 NLRP3 Priming->NLRP3 Pro-IL-1β Pro-IL-1β Priming->Pro-IL-1β Activation Signal 2 (e.g., ATP, toxins) Activation->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 activation IL-1β IL-1β Caspase-1->IL-1β cleavage IL-18 IL-18 Caspase-1->IL-18 cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis cleavage Pro-IL-1β->IL-1β Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 GSDMD GSDMD GSDMD->Pyroptosis This compound This compound This compound->NLRP3 Inhibits activation Dapansutrile Dapansutrile Dapansutrile->NLRP3 Inhibits assembly

Figure 1. Simplified NLRP3 Inflammasome Activation Pathway and Points of Inhibition. (Within 100 characters)

Potency and Efficacy: A Quantitative Comparison

Direct head-to-head comparative studies of this compound and dapansutrile are not publicly available. The following tables summarize the available in vitro potency data for each compound. It is important to note that variations in experimental conditions (cell types, stimuli, and assay formats) can influence IC50 values, making direct comparisons between different studies challenging.

Table 1: In Vitro Potency of this compound and Dapansutrile

CompoundAssayCell TypeStimulusIC50Reference(s)
This compound IL-1β ReleaseHuman Myeloid Cells (PBMCs, Monocytes, Macrophages)LPS1.0–2.9 nM (free)[7]
Ex-vivo IL-1β ReleaseHuman Whole BloodLPS61 ng/mL[8]
Dapansutrile IL-1β ReleaseJ774 MacrophagesNot Specified~1 nM[9]
IL-1β ReleaseHuman Blood-Derived MacrophagesLPSReduces by 60% at nM concentrations[6]

Pharmacokinetics: Profile in Healthy Volunteers

Both this compound and dapansutrile have undergone Phase 1 clinical trials in healthy volunteers to assess their safety, tolerability, and pharmacokinetic profiles.

Table 2: Pharmacokinetic Parameters in Healthy Volunteers

ParameterThis compoundDapansutrileReference(s)
Administration OralOral[3][10]
Dose Proportionality Dose-proportional increase in exposure with spray-dried dispersion formulation.Not explicitly stated.[8]
Food Effect Food increased Cmax and AUC.Not explicitly stated.[8]
Half-life (t½) Not explicitly stated.~24 hours[4]

Preclinical and Clinical Development Status

Both compounds are being investigated for a range of inflammatory conditions, with several clinical trials underway.

This compound is currently in Phase II clinical trials for coronary heart disease and knee osteoarthritis.[5] A Phase IIa trial in patients with COVID-19 pneumonia showed that while the primary endpoint was not met, this compound was associated with faster viral clearance and improved clinical status.[11]

Dapansutrile has a broader publicly documented clinical development program, with trials in acute gout, heart failure, type 2 diabetes, and in combination with immunotherapy for advanced melanoma.[12][13] It has also shown promising results in various preclinical animal models for conditions including Alzheimer's disease, multiple sclerosis, and arthritis.[1][13][14]

Table 3: Overview of Clinical Development

IndicationThis compoundDapansutrile
Cardiovascular Disease Phase II (Coronary Heart Disease)Phase II (Heart Failure)
Musculoskeletal Phase II (Knee Osteoarthritis)Phase II (Acute Gout)
Metabolic Disease -Phase II (Type 2 Diabetes)
Oncology -Phase I/II (Advanced Melanoma)
Infectious Disease Phase IIa (COVID-19 Pneumonia)-
Neurological -Preclinical (Alzheimer's, Multiple Sclerosis)

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inflammasome inhibitors. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro NLRP3 Inflammasome Inhibition Assay (LPS-induced IL-1β Release)

This assay is a standard method to determine the potency of a compound in inhibiting the NLRP3 inflammasome in a cellular context.

1. Cell Culture and Differentiation:

  • Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • To differentiate THP-1 monocytes into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Priming (Signal 1):

  • Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • After priming, the cells are treated with various concentrations of the test compound (this compound or dapansutrile) or vehicle control for a specified period (e.g., 1 hour).

4. Activation (Signal 2):

  • The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for 1-2 hours.

5. Quantification of IL-1β Release:

  • The cell culture supernatant is collected, and the concentration of mature IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

6. Data Analysis:

  • The percentage of IL-1β inhibition is calculated relative to the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Start Start Cell_Culture Culture & Differentiate THP-1 Cells Start->Cell_Culture Priming Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Treatment Treat with this compound or Dapansutrile Priming->Inhibitor_Treatment Activation Activate with ATP/Nigericin (Signal 2) Inhibitor_Treatment->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection ELISA Measure IL-1β by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental Workflow for In Vitro NLRP3 Inhibition Assay. (Within 100 characters)
In Vivo Murine Model of Gouty Arthritis

This preclinical model is used to evaluate the efficacy of NLRP3 inhibitors in a disease-relevant context.

1. Animal Model:

  • Male C57BL/6 mice are typically used.

2. Induction of Gouty Arthritis:

  • Gouty arthritis is induced by intra-articular injection of monosodium urate (MSU) crystals into the ankle or knee joint.

3. Drug Administration:

  • The test compound (e.g., dapansutrile) is administered orally at a specified dose and time relative to the MSU injection (e.g., prophylactically or therapeutically).[1]

4. Assessment of Inflammation:

  • Joint swelling is measured using calipers at various time points after MSU injection.

  • At the end of the experiment, joint tissue is collected for histological analysis to assess immune cell infiltration.

  • Synovial fluid or tissue homogenates can be analyzed for the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, CXCL1) using ELISA or other immunoassays.[1]

5. Data Analysis:

  • The effect of the test compound on joint swelling, immune cell infiltration, and cytokine levels is compared to the vehicle-treated control group.

Summary and Future Outlook

This compound and dapansutrile are both promising oral NLRP3 inflammasome inhibitors with the potential to treat a wide array of inflammatory diseases. This compound has demonstrated high potency in in vitro and ex-vivo assays and is progressing through Phase II trials for cardiovascular and osteoarthritic conditions.[5][7][8] Dapansutrile has shown efficacy in a broader range of preclinical models and is being evaluated in multiple clinical trials for various inflammatory and autoimmune diseases.[12][13]

The availability of potent, selective, and orally bioavailable NLRP3 inhibitors like this compound and dapansutrile represents a significant advancement in the field of anti-inflammatory therapeutics. The outcomes of the ongoing clinical trials will be crucial in determining their full therapeutic potential and their place in the future treatment landscape for NLRP3-driven diseases. Further head-to-head studies would be invaluable for a definitive comparative assessment.

References

Cross-Validation of NVP-DFV890 Results with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the NLRP3 inflammasome pathway: pharmacological inhibition with NVP-DFV890 and genetic silencing using small interfering RNA (siRNA). Cross-validation of results from both approaches provides a robust confirmation of on-target effects and enhances the reliability of experimental findings.

Executive Summary

Comparative Data: this compound vs. NLRP3 siRNA

The following tables summarize the expected comparative outcomes of inhibiting NLRP3 function using either this compound or siRNA-mediated knockdown.

Table 1: Effect on Key Proteins of the NLRP3 Inflammasome Pathway

Target Protein Effect of this compound Effect of NLRP3 siRNA Primary Method of Detection
NLRP3No change in protein expressionSignificant decrease in protein expressionWestern Blot, qPCR (for mRNA)
Pro-Caspase-1No significant changePotential slight decrease (downstream of NLRP3 expression)Western Blot
Cleaved Caspase-1 (p20)Significant decrease in activationSignificant decrease in activationWestern Blot
Pro-IL-1βNo significant changeNo significant changeWestern Blot
Mature IL-1βSignificant decrease in secretionSignificant decrease in secretionELISA, Western Blot (in supernatant)
Pro-IL-18No significant changeNo significant changeWestern Blot
Mature IL-18Significant decrease in secretionSignificant decrease in secretionELISA

Table 2: Comparison of Methodological Approaches

Parameter This compound (Pharmacological Inhibition) NLRP3 siRNA (Genetic Knockdown)
Mechanism Direct binding and inhibition of NLRP3 protein activation.[1]Post-transcriptional gene silencing by mRNA degradation.[4]
Specificity High for NLRP3, but potential for off-target effects exists.High sequence specificity, but potential for off-target gene silencing.
Time to Effect Rapid onset of action (minutes to hours).Slower onset, requires time for mRNA and protein turnover (24-72 hours).
Duration of Effect Dependent on compound pharmacokinetics (half-life).Can be transient or stable depending on the delivery method.
Reversibility Reversible upon compound washout.Generally not reversible in the short term.
Application In vitro and in vivo studies.Primarily in vitro, with some in vivo applications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for cross-validating this compound with NLRP3 siRNA.

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects cluster_3 Points of Intervention PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β, Pro-IL-18, NLRP3 Transcription NFkB->Transcription Activators Activators (e.g., ATP, Nigericin) NLRP3_inactive NLRP3 (inactive) Activators->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Cleaved Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibits Activation siRNA NLRP3 siRNA siRNA->NLRP3_inactive Degrades mRNA

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

CrossValidation_Workflow cluster_siRNA siRNA Arm cluster_Inhibitor Inhibitor Arm cluster_Analysis Analysis Start Immune Cells (e.g., Macrophages) Transfection Transfect with NLRP3 siRNA or Scrambled Control Start->Transfection Pretreatment Pre-treat with this compound or Vehicle Control Start->Pretreatment Incubation_siRNA Incubate 24-48h Transfection->Incubation_siRNA Priming Prime with LPS (Signal 1) Incubation_siRNA->Priming Incubation_Inhibitor Incubate 1h Pretreatment->Incubation_Inhibitor Incubation_Inhibitor->Priming Activation Activate with ATP/Nigericin (Signal 2) Priming->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells ELISA ELISA for IL-1β & IL-18 Collect_Supernatant->ELISA Western_Blot Western Blot for NLRP3, Caspase-1, IL-1β Lyse_Cells->Western_Blot qPCR qPCR for NLRP3 mRNA Lyse_Cells->qPCR

Caption: Experimental Workflow for Cross-Validation.

Experimental Protocols

General Cell Culture and Inflammasome Activation
  • Cell Seeding: Plate primary bone marrow-derived macrophages (BMDMs) or a suitable monocytic cell line (e.g., THP-1) in appropriate cell culture plates and allow them to adhere.

  • Priming (Signal 1): To induce the transcription of inflammasome components, prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[7]

  • Activation (Signal 2): Following priming, activate the NLRP3 inflammasome with a secondary stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 45-60 minutes.[7]

This compound Treatment Protocol
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired working concentrations in cell culture medium.

  • Inhibitor Pre-incubation: Prior to inflammasome activation (Signal 2), replace the LPS-containing medium with medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1 hour.

  • Inflammasome Activation: Proceed with the addition of the Signal 2 activator (ATP or Nigericin).

  • Sample Collection: After the activation period, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein and RNA analysis.

NLRP3 siRNA Knockdown Protocol
  • siRNA Preparation: Resuspend lyophilized NLRP3-targeting siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create stock solutions.

  • Transfection:

    • On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Allow the siRNA-lipid complexes to form for approximately 15-20 minutes at room temperature.

    • Add the complexes to the cells and incubate for 24 to 72 hours to allow for effective knockdown of the target mRNA and protein.

  • Inflammasome Activation: After the incubation period, replace the medium and proceed with the priming (Signal 1) and activation (Signal 2) steps as described above.

  • Sample Collection and Analysis: Collect supernatants and cell lysates. Validate the knockdown efficiency by measuring NLRP3 mRNA levels via quantitative PCR (qPCR) and NLRP3 protein levels via Western blot.

Downstream Analysis
  • ELISA for IL-1β and IL-18: Quantify the concentration of secreted IL-1β and IL-18 in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's protocols.[7][8]

  • Western Blotting: Analyze cell lysates to assess the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1. This will confirm the knockdown of NLRP3 in the siRNA-treated groups and the inhibition of caspase-1 cleavage in the this compound-treated groups.[4][6]

  • Quantitative PCR (qPCR): Isolate total RNA from cell lysates and perform reverse transcription followed by qPCR to determine the relative mRNA expression of NLRP3. This is crucial for confirming the efficiency of the siRNA knockdown.

By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound through the complementary approach of siRNA-mediated gene silencing. This dual strategy significantly enhances the rigor and reproducibility of studies investigating the role of the NLRP3 inflammasome in health and disease.

References

A Comparative Pharmacokinetic Analysis of NLRP3 Inflammasome Inhibitors: NVP-DFV890 and MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two notable NLRP3 inflammasome inhibitors, NVP-DFV890 and MCC950. The information presented is supported by available experimental data to aid in understanding their distinct characteristics and potential for clinical development.

This compound, a novel NLRP3 inhibitor developed by Novartis, is currently advancing through Phase II clinical trials for conditions such as coronary heart disease and osteoarthritis.[1][2] In contrast, MCC950, a potent and widely used research tool for studying the NLRP3 inflammasome, has demonstrated a pharmacokinetic profile that is considered unsuitable for clinical use in humans.[3] This guide will delve into the specifics of their pharmacokinetic parameters, the experimental methodologies used to obtain this data, and the signaling pathway they both target.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic data for this compound in humans and MCC950 in mice. It is crucial to note that a direct comparison is limited by the different species in which the data was generated.

Pharmacokinetic ParameterThis compound (Human)MCC950 (Mouse)
Administration Route OralOral
Dose Single ascending doses (3-600 mg), Multiple ascending doses (10-200 mg once daily; 25 and 50 mg twice daily)[4][5]3 mg/kg
Cmax Dose-proportional increase in exposure with spray-dried dispersion (SDD) formulation (100-600 mg).[4]8.49 µg/mL
AUC Comparable AUC between crystalline suspension and tablet formulations under fasting conditions.[4]48.9 µg·h/mL
T1/2 (Half-life) Not explicitly stated in the provided search results.2.86 hours
Bioavailability Food effect observed: 100 mg tablet in fed condition led to a 2.05-fold increase in Cmax and a 1.49-fold increase in AUC0–last compared to fasting.[4][6]99%
Metabolism Information not detailed in the provided search results.Major metabolite identified after incubation with human liver microsomes.[7]
Clinical Development Status Phase II clinical trials[1]Preclinical; considered unsuitable for clinical use due to its pharmacokinetic profile[3]

Mechanism of Action: Targeting the NLRP3 Inflammasome

Both this compound and MCC950 are potent and specific inhibitors of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1][8] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammation.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

MCC950 has been shown to directly target the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes required for its oligomerization and activation.[8] this compound also functions as a direct oral inhibitor of the NLRP3 inflammasome.[9]

Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by these molecules.

NLRP3_Pathway cluster_cell Macrophage Signal 1 (Priming) Signal 1 (Priming) NF-κB NF-κB Signal 1 (Priming)->NF-κB pro-IL-1β/pro-IL-18 pro-IL-1β/pro-IL-18 NF-κB->pro-IL-1β/pro-IL-18 transcription NLRP3_inactive Inactive NLRP3 NF-κB->NLRP3_inactive transcription IL-1β/IL-18 IL-1β/IL-18 pro-IL-1β/pro-IL-18->IL-1β/IL-18 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3_inactive Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Caspase-1 Inflammasome->Caspase-1 cleavage Caspase-1->IL-1β/IL-18 cleavage Inflammation Inflammation IL-1β/IL-18->Inflammation Inhibitor This compound MCC950 Inhibitor->NLRP3_active Inhibition

Canonical NLRP3 inflammasome signaling pathway and inhibition.

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through rigorous experimental protocols. Below are summaries of the methodologies employed in the studies of this compound and MCC950.

This compound: First-in-Human Study

A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][5]

  • Study Design: The study consisted of a single ascending dose (SAD) part, a multiple ascending dose (MAD) part, and a part to assess relative bioavailability and food effect.[4]

  • Formulations: this compound was administered orally in different forms, including a crystalline suspension, a spray-dried dispersion (SDD), and tablets.[4]

  • Pharmacokinetic Sampling: Blood samples for the determination of this compound plasma concentrations were collected at numerous timepoints pre- and post-dose. For the SAD part, samples were collected up to 48 hours post-dose.[10] For the MAD part, samples were collected on multiple days throughout the 14-day treatment period.[10]

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

NVP_DFV890_PK_Workflow cluster_protocol This compound Pharmacokinetic Study Workflow Recruitment Healthy Adult Subject Recruitment Screening Screening and Informed Consent Recruitment->Screening Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Oral Administration (SAD, MAD, Food Effect) Randomization->Dosing Sampling Serial Blood Sampling (Pre- and Post-dose) Dosing->Sampling Safety_Monitoring Safety and Tolerability Monitoring Dosing->Safety_Monitoring Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Experimental workflow for this compound pharmacokinetic study.
MCC950: In Vivo and In Vitro Studies

The pharmacokinetic profile of MCC950 has been assessed in preclinical models, primarily in mice, and its metabolic stability has been evaluated using in vitro systems.

  • In Vivo Pharmacokinetic Study (Mice):

    • Administration: MCC950 was administered orally to C57BL/6 mice.[11]

    • Sample Collection: Blood samples were collected at various time points after administration to determine plasma concentrations.

    • Analysis: Plasma concentrations were likely determined using a suitable bioanalytical method such as LC-MS/MS, although the specific details are not provided in the search results. Pharmacokinetic parameters were then calculated from the concentration-time data.[11]

  • In Vitro Metabolism Study:

    • Method: MCC950 was incubated with human liver microsomes to assess its metabolic stability.[7]

    • Analysis: The depletion of the parent compound and the formation of metabolites were monitored over time using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]

MCC950_PK_Workflow cluster_invivo In Vivo Pharmacokinetic Study (Mouse) cluster_invitro In Vitro Metabolism Study Animal_Model C57BL/6 Mice Oral_Admin Oral Administration of MCC950 Animal_Model->Oral_Admin Blood_Sampling_in_vivo Serial Blood Sampling Oral_Admin->Blood_Sampling_in_vivo Plasma_Analysis_in_vivo Plasma Concentration Analysis Blood_Sampling_in_vivo->Plasma_Analysis_in_vivo PK_Calculation_in_vivo Pharmacokinetic Parameter Calculation Plasma_Analysis_in_vivo->PK_Calculation_in_vivo Microsomes Human Liver Microsomes Incubation Incubation of MCC950 Microsomes->Incubation Sample_Analysis_in_vitro Analysis by HPLC-MS/MS Incubation->Sample_Analysis_in_vitro Metabolite_ID Metabolite Identification Sample_Analysis_in_vitro->Metabolite_ID

Experimental workflows for MCC950 pharmacokinetic analysis.

Conclusion

In comparing this compound and MCC950, it is evident that while both are potent inhibitors of the NLRP3 inflammasome, their pharmacokinetic profiles and clinical trajectories are markedly different. This compound has demonstrated a promising pharmacokinetic profile in humans, supporting its ongoing clinical development for inflammatory diseases.[12] Conversely, MCC950, despite its value as a research tool, possesses pharmacokinetic properties that have precluded its advancement into clinical trials.[3] This comparative guide highlights the critical importance of a favorable pharmacokinetic profile in the successful translation of a potent pharmacological agent from a preclinical tool to a viable therapeutic candidate.

References

NVP-DFV890: A Promising Successor to MCC950 for NLRP3 Inflammasome Inhibition, Particularly in Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of NVP-DFV890 offers a significant advancement in the pursuit of effective NLRP3 inflammasome inhibitors. This novel compound demonstrates potential to overcome the limitations of the well-established inhibitor, MCC950, particularly in the context of resistance. This guide provides a comprehensive comparison of this compound and MCC950, supported by available data and detailed experimental protocols.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of NLRP3 are therefore of high therapeutic interest. MCC950 has been a benchmark tool compound in this field, but the potential for resistance development necessitates the discovery of next-generation inhibitors. This compound (also known as DFV890), developed by Novartis, is a potent and selective NLRP3 inhibitor currently in Phase II clinical trials for conditions including coronary heart disease and osteoarthritis.[1]

Comparative Efficacy and Mechanism of Action

While direct comparative studies of this compound in MCC950-resistant models are not yet publicly available, an analysis of their respective mechanisms of action and chemical structures provides a strong rationale for the potential of this compound to be effective where MCC950 fails.

MCC950 directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes required for inflammasome assembly.[2] However, resistance to MCC950 can arise from mutations in the NLRP3 gene that either alter the inhibitor's binding site or lock the NLRP3 protein in a constitutively active conformation, rendering it insensitive to MCC950's inhibitory action.[2]

This compound, while also targeting NLRP3 directly, is described as a potent "intramolecular NLRP3 glue inhibitor" that was developed through a "scaffold hopping" approach from MCC950.[3] This suggests a distinct binding mode and mechanism of action. The term "glue inhibitor" implies that this compound may stabilize an inactive conformation of NLRP3 through interactions at multiple points, potentially making it less susceptible to resistance mutations at a single site. Furthermore, this compound possesses a sulfonimidamide core, a key difference from the sulfonylurea core of MCC950, which has been shown to contribute to its increased potency.[4]

Table 1: Comparison of this compound and MCC950

FeatureThis compoundMCC950
Target NLRP3 InflammasomeNLRP3 Inflammasome
Mechanism of Action Direct inhibitor, described as an "intramolecular NLRP3 glue inhibitor"[3]Direct inhibitor, interferes with NLRP3 ATPase activity[2]
Chemical Scaffold Sulfonimidamide-based[4]Sulfonylurea-based
Development Stage Phase II Clinical Trials[1]Preclinical/Research Tool
Reported Potency Potent inhibitor of IL-1β production[4]Potent inhibitor of IL-1β production[2]
Potential in Resistant Models Hypothesized to be effective due to different binding mechanism and chemical scaffold.Known to be ineffective against certain NLRP3 mutations.[2]

Signaling Pathways and Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli such as ion fluxes, mitochondrial dysfunction, or crystalline structures, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Both this compound and MCC950 act at the point of NLRP3 activation, preventing the assembly of the inflammasome complex and subsequent downstream inflammatory events.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB NLRP3_proIL1B_up ↑ NLRP3 & pro-IL-1β Expression NF_kB->NLRP3_proIL1B_up Signal2 Diverse Stimuli (e.g., K+ efflux, ROS) NLRP3_active NLRP3 Activation & Oligomerization Signal2->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B pro_IL18 Pro-IL-18 Caspase1->pro_IL18 NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibits MCC950 MCC950 MCC950->NLRP3_active Inhibits IL1B Mature IL-1β (Inflammation) pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 IL1B_Assay_Workflow start Start: Culture Macrophages prime Prime with LPS (Signal 1) start->prime inhibit Treat with Inhibitor (this compound or MCC950) prime->inhibit activate Activate with Nigericin/ATP (Signal 2) inhibit->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end ASC_Speck_Workflow start Start: Culture Macrophages (with fluorescent ASC) prime Prime with LPS start->prime inhibit Treat with Inhibitor prime->inhibit activate Activate with Nigericin inhibit->activate fix_stain Fix and Stain Nuclei (DAPI) activate->fix_stain image Image Acquisition fix_stain->image quantify Quantify ASC Specks image->quantify end End quantify->end

References

NVP-DFV890: A Comparative Analysis Against Next-Generation NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative overview of NVP-DFV890, a clinical-stage NLRP3 inhibitor, benchmarked against other next-generation inhibitors in development. The following sections detail the mechanism of action, comparative efficacy based on available data, and the experimental protocols used to evaluate these compounds.

Mechanism of Action: Targeting the Core of Inflammation

This compound is an oral, selective, and potent small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NLRP3 protein and locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] A key structural feature of this compound is its sulfonimidamide motif, which enhances its stability and resistance to hydrolysis compared to earlier-generation sulfonylurea-containing inhibitors.[2]

Next-generation NLRP3 inhibitors, including selnoflast (B10829408), dapansutrile, and BGE-102, share a similar overall objective: the direct and selective inhibition of the NLRP3 inflammasome to block pro-inflammatory cytokine production.[3][4] Dapansutrile has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NLRP3 and the adaptor protein ASC.[3] Selnoflast is also a selective and reversible inhibitor of the NLRP3 inflammasome.[4] BGE-102 is noted for its high potency and ability to penetrate the central nervous system, a key differentiator for targeting neuroinflammatory conditions.[5][6]

Comparative Efficacy of NLRP3 Inhibitors

The following tables summarize the available quantitative data on the in vitro and ex vivo potency of this compound and selected next-generation NLRP3 inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays, cell types, and stimuli used.

Table 1: In Vitro and Ex Vivo Potency of NLRP3 Inhibitors (IL-1β Inhibition)

CompoundAssay SystemStimulusIC50IC90Source
This compound Ex vivo human whole bloodLPS61 ng/mL1340 ng/mL[1]
Human THP-1 cells-Potent Inhibition (IC50 not specified)-[7]
Selnoflast Porcine PBMCsLPS0.35 µMNot Reported[8]
Ex vivo human whole bloodLPS99% inhibition at 450mg QD dose>90% inhibition over dosing interval[4]
Dapansutrile Human blood-derived macrophagesLPSReduces IL-1β by 60% at 1µMNot Reported[3][9]
BGE-102 Ex vivo human whole bloodNot SpecifiedAchieved 90-98% inhibition at 60-120mg doseExceeded target IC90 at ≥60mg dose[5]

Note: IC50 (half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) values are key metrics of drug potency. Lower values indicate higher potency. Direct comparison should be made with caution due to differing experimental conditions.

Key Differentiators of Next-Generation NLRP3 Inhibitors

FeatureThis compoundSelnoflastDapansutrileBGE-102
Chemical Class SulfonimidamideNot specifiedβ-sulfonyl nitrileNot specified
Development Stage Phase IIPhase IPhase II/IIIPhase I
Key Features Enhanced stability due to sulfonimidamide motif[2]Reversible inhibitor[4]Favorable safety profile in clinical trials[10]High brain penetration[5][6]
Target Indications Osteoarthritis, Coronary Heart Disease[2]Parkinson's Disease, Ulcerative ColitisGout, Heart Failure, Schnitzler's SyndromeObesity, Cardiovascular risk factors[6]

Experimental Protocols

The evaluation of NLRP3 inflammasome inhibitors relies on a series of well-established in vitro and ex vivo assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of new chemical entities.

IL-1β Release Assay

This is a primary assay to quantify the inhibitory effect of a compound on NLRP3 inflammasome activation.

  • Objective: To measure the amount of IL-1β secreted from immune cells following inflammasome activation and treatment with an inhibitor.

  • Cell Types: Human peripheral blood mononuclear cells (PBMCs), human or mouse macrophages (e.g., THP-1 cell line, bone marrow-derived macrophages).

  • Methodology:

    • Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the transcription of pro-IL-1β and NLRP3.

    • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

    • Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP or nigericin, which triggers the assembly of the inflammasome complex.

    • Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the inhibitor concentration.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β into its active form.

  • Objective: To determine if the inhibitor blocks the activation of caspase-1.

  • Methodology:

    • Cells are primed and stimulated to activate the NLRP3 inflammasome in the presence or absence of the inhibitor, as described above.

    • Cell lysates or supernatants are incubated with a specific caspase-1 substrate that is linked to a colorimetric or fluorometric reporter.

    • Cleavage of the substrate by active caspase-1 releases the reporter, which can be quantified using a spectrophotometer or fluorometer.

    • A decrease in signal in the presence of the inhibitor indicates inhibition of caspase-1 activity.

ASC Speck Formation Assay

This imaging-based assay visualizes the assembly of the inflammasome complex.

  • Objective: To assess whether the inhibitor prevents the oligomerization of the adaptor protein ASC, a hallmark of inflammasome activation.

  • Methodology:

    • Cells (often engineered to express fluorescently tagged ASC) are plated in imaging-compatible plates.

    • Cells are primed and stimulated in the presence or absence of the inhibitor.

    • Upon activation, ASC molecules polymerize to form a single large intracellular aggregate known as the "ASC speck".

    • Cells are fixed and stained for ASC and the nucleus (e.g., with DAPI).

    • Images are acquired using fluorescence microscopy, and the percentage of cells containing an ASC speck is quantified.

    • A reduction in the number of speck-positive cells indicates that the inhibitor interferes with inflammasome assembly.

Visualizing the Landscape of NLRP3 Inhibition

To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a typical workflow for evaluating inhibitors.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3_transcription NLRP3_inactive Inactive NLRP3 Activation_Signal Activation Signals (e.g., ATP, Nigericin) Activation_Signal->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 pro_IL1B pro-IL-1β Casp1->pro_IL1B Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Inhibitor This compound & Next-Gen Inhibitors Inhibitor->NLRP3_active Inhibition of Activation & Assembly

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for Evaluating NLRP3 Inhibitors cluster_assays Readout Assays start Start: Immune Cell Culture (e.g., THP-1, PBMCs) priming Signal 1: Priming with LPS start->priming treatment Inhibitor Treatment (Varying Concentrations) priming->treatment activation Signal 2: Activation with ATP or Nigericin treatment->activation elisa IL-1β ELISA activation->elisa caspase_assay Caspase-1 Activity Assay activation->caspase_assay asc_speck ASC Speck Formation (Microscopy) activation->asc_speck end Data Analysis: Determine IC50 & Potency elisa->end caspase_assay->end asc_speck->end

Caption: General Experimental Workflow for In Vitro Evaluation of NLRP3 Inhibitors.

References

NVP-DFV890: A Comparative Analysis of In Vitro and In Vivo Efficacy in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational NLRP3 inflammasome inhibitor, NVP-DFV890, with the well-characterized preclinical tool compound, MCC950. The focus is on the correlation between in vitro potency and in vivo activity, supported by available experimental data. This document aims to assist researchers in evaluating the therapeutic potential of this compound and understanding its pharmacological profile in the context of other NLRP3 inhibitors.

Executive Summary

This compound is a novel, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome currently in clinical development for various inflammatory diseases.[1] It is designed to directly bind to the NLRP3 protein, preventing its activation and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Preclinical and early clinical data suggest this compound is a potent and selective inhibitor. For comparative purposes, this guide utilizes MCC950, a widely studied preclinical NLRP3 inhibitor, as a benchmark. The available data indicates that this compound demonstrates potent in vitro activity that appears to translate to in vivo efficacy, a critical aspect for successful drug development.

Comparative Data on this compound and MCC950 Activity

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and MCC950.

Table 1: In Vitro Potency in Human Whole Blood Assay

CompoundAssayIC50IC90
This compound LPS-induced IL-1β release in human whole blood61 ng/mL (90% CI: 50, 70 ng/mL)1340 ng/mL (90% CI: 1190, 1490 ng/mL)[3][4]
MCC950 LPS + Nigericin-induced IL-1β release in human whole blood627 nMNot Reported

Note: The IC50 for this compound is reported in ng/mL, while for MCC950 it is in nM. These values are presented as reported in the respective studies due to potential variations in experimental conditions.

Table 2: In Vivo Efficacy in Mouse Models of LPS-Induced Inflammation

CompoundAnimal ModelDosing RegimenKey Findings
This compound Mouse model of LPS-induced peritonitisDose-dependentDose-dependent inhibition of IL-1β. Specific ED50 not publicly available.
MCC950 Mouse model of LPS-induced systemic inflammation10 mg/kg, i.p. (6h before and after LPS)Significantly reduced serum levels of IL-1β, IL-6, IL-18, and TNF-α.
MCC950 Mouse model of LPS-induced lung inflammation50 mg/kg, i.p. or i.n.Suppressed neutrophil and macrophage accumulation in BALF and reduced pro-inflammatory cytokine levels.[5]

Experimental Protocols

LPS-Induced IL-1β Release in Human Whole Blood (for this compound) : Whole blood samples are stimulated ex vivo with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours at 37°C in the presence of varying concentrations of the inhibitor. The concentration of IL-1β in the plasma is then measured by a suitable immunoassay to determine the inhibitory potency (IC50 and IC90) of the compound.[2]

LPS-Induced Systemic Inflammation in Mice (for MCC950) : C57BL/6 mice are administered with MCC950 (e.g., 10 mg/kg, i.p.) at a specified time before and/or after the intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 10 mg/kg). Blood samples are collected at various time points to measure the levels of systemic pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using ELISA or other immunoassays. Survival rates can also be monitored in lethal dose models.

Visualizing the Pathway and Process

To better understand the mechanism of action and the process of evaluating the in vitro to in vivo correlation, the following diagrams are provided.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B IL1B Mature IL-1β Secretion Pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage Inhibitor This compound / MCC950 Inhibitor->NLRP3_active

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical cluster_clinical Clinical Development biochemical_assay Biochemical Assays (e.g., ATPase activity) cell_based_assay Cell-Based Assays (e.g., IL-1β release IC50) biochemical_assay->cell_based_assay whole_blood_assay Ex Vivo Assays (Human Whole Blood) cell_based_assay->whole_blood_assay pk_studies Pharmacokinetics (PK) whole_blood_assay->pk_studies pd_models Pharmacodynamic Models (e.g., LPS challenge ED50) pk_studies->pd_models disease_models Disease Models (Efficacy) pd_models->disease_models phase1 Phase I (Safety, PK/PD) disease_models->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2

Caption: General workflow for establishing in vitro to in vivo correlation.

Discussion on In Vitro to In Vivo Correlation (IVIVC)

Establishing a robust IVIVC is a cornerstone of efficient drug development, as it allows for the prediction of a drug's in vivo performance from its in vitro properties. For NLRP3 inhibitors like this compound, the correlation between in vitro potency in inhibiting IL-1β release and in vivo efficacy in animal models of inflammation is a key determinant of clinical success.

The available data for this compound shows potent inhibition of IL-1β release in a human whole blood assay, which is a highly relevant ex vivo model as it incorporates the complexities of plasma protein binding and cellular interactions. The first-in-human study of DFV890 demonstrated that daily doses of 100 mg or 25 mg twice-daily were sufficient to maintain approximately 90% inhibition of IL-1β release over 24 hours at steady state.[3] This suggests a strong correlation between the in vitro determined potency and the pharmacodynamic effect observed in humans.

While a direct, publicly available ED50 from a mouse LPS-induced peritonitis model for this compound is not available for a quantitative comparison with its in vitro IC50, the progression of the compound into multiple Phase II clinical trials for inflammatory conditions such as coronary heart disease and osteoarthritis implies that a satisfactory in vitro to in vivo translation was likely established during preclinical development.

For MCC950, numerous studies have demonstrated its efficacy in various animal models at doses ranging from 10-50 mg/kg. This in vivo activity, coupled with its nanomolar in vitro potency, has solidified its status as a reliable tool compound for studying NLRP3 biology.

Conclusion

This compound is a potent NLRP3 inflammasome inhibitor with in vitro activity that appears to translate effectively to in vivo and clinical settings. Its potency in a human whole blood assay is a strong indicator of its potential clinical efficacy. While a direct quantitative comparison of the in vivo potency of this compound and MCC950 is limited by the availability of publicly accessible, head-to-head preclinical data, the overall pharmacological profiles suggest that both are effective modulators of the NLRP3 pathway. The continued clinical investigation of this compound will further elucidate its therapeutic potential and solidify the understanding of its in vitro to in vivo correlation.

References

Independent Validation of NVP-DFV890: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NLRP3 inflammasome inhibitor NVP-DFV890 with other notable alternatives, supported by published experimental data. The information is intended to assist researchers in evaluating the performance and methodologies of these compounds.

Executive Summary

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated favorable pharmacokinetic and pharmacodynamic profiles in early-stage clinical trials for a variety of inflammatory conditions. This guide compares the available data for this compound with two other well-characterized NLRP3 inhibitors: MCC950, a widely used preclinical tool compound, and dapansutrile (B1669814) (OLT1177), another clinical-stage inhibitor. While direct head-to-head clinical trials are largely unavailable, this comparison summarizes key findings from independent studies to provide a comprehensive overview.

Data Presentation

The following tables summarize quantitative data from published studies on this compound, dapansutrile, and MCC950.

Table 1: In Vitro/Ex Vivo Potency of NLRP3 Inflammasome Inhibitors

CompoundAssay SystemStimulusMeasured EndpointIC50Reference
This compound Human Whole BloodLPSIL-1β Release61 ng/mL (90% CI: 50, 70)[1]
MCC950 Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPIL-1β Release~8 nM[2]
Dapansutrile Not specified in detail in the provided clinical contextNot specifiedNot specifiedNot specified

Table 2: Clinical Efficacy of this compound and Dapansutrile

CompoundIndicationStudy PhaseComparatorKey Efficacy Endpoint(s)OutcomeReference
This compound COVID-19 PneumoniaPhase IIaStandard of Care (SoC)APACHE II Score at Day 14Did not meet statistical superiority vs. SoC. Numerical improvements in clinical status and SARS-CoV-2 clearance observed.[3][4]
This compound COVID-19 PneumoniaPhase IIaStandard of Care (SoC)≥1-level improvement in clinical status (9-point ordinal scale) at Day 1484.3% with this compound + SoC vs. 73.6% with SoC alone.[4]
This compound COVID-19 PneumoniaPhase IIaStandard of Care (SoC)SARS-CoV-2 Clearance at Day 776.4% with this compound + SoC vs. 57.4% with SoC alone.[4]
Dapansutrile Acute GoutPhase IIaDose-ranging (no placebo)≥50% reduction in target joint pain (VAS) at Day 3Met in 300 mg, 1000 mg, and 2000 mg daily dose cohorts.[5]
Dapansutrile Acute GoutPhase IIaDose-ranging (no placebo)Change in hsCRP and SAADose-dependent reduction in 300 mg, 1000 mg, and 2000 mg cohorts.[5]

Table 3: Preclinical In Vivo Efficacy of MCC950

CompoundAnimal ModelKey Efficacy Endpoint(s)OutcomeReference
MCC950 Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)Mean Clinical ScoreSignificantly inhibited the increase in clinical score from day 8 post-immunization.[2]
MCC950 Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)IL-1β levels in synoviaSignificantly reduced.[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human THP-1 Cells

This protocol is a generalized procedure for evaluating NLRP3 inhibitors.

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[6][7]

  • Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[6][7]

  • Inhibitor Treatment: After priming, the cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.[6]

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as 10 µM nigericin (B1684572) or 5 mM ATP for 1-2 hours.[6][7]

  • Endpoint Measurement: The cell culture supernatant is collected to measure the concentration of secreted IL-1β using a commercially available ELISA kit. Cell viability can be assessed by measuring lactate (B86563) dehydrogenase (LDH) release.[6]

Ex Vivo IL-1β Release Assay in Human Whole Blood (as per this compound First-in-Human Study)

This protocol was utilized to assess the pharmacodynamic effects of this compound.

  • Blood Collection: Whole blood is collected from study participants into sodium heparin-containing tubes.[8]

  • Stimulation: An aliquot of whole blood is stimulated with LPS to induce pro-IL-1β expression. Following this priming step, ATP is added to activate the NLRP3 inflammasome and trigger the release of mature IL-1β.[8][9]

  • Endpoint Measurement: The concentration of IL-1β in the plasma is quantified to determine the inhibitory effect of this compound at various concentrations. The median IC50 and IC90 values are then calculated.[1]

Clinical Trial Protocol for this compound in COVID-19 Pneumonia (NCT04382053)
  • Study Design: A Phase II, randomized, controlled, open-label, multicenter study.[3][10]

  • Participants: Hospitalized patients aged 18-80 years with a confirmed SARS-CoV-2 infection and COVID-19-induced pneumonia.[10]

  • Intervention: Patients were randomized 1:1 to receive either this compound (50 mg orally, twice daily) in addition to standard of care (SoC), or SoC alone for 14 days.[4][10]

  • Primary Endpoint: The primary outcome was the APACHE II (Acute Physiology and Chronic Health Evaluation II) score at Day 14 or at discharge.[3][4]

  • Secondary Endpoints: Key secondary endpoints included changes in clinical status on a 9-point ordinal scale, SARS-CoV-2 clearance, and levels of inflammatory markers such as C-reactive protein (CRP).[3]

Clinical Trial Protocol for Dapansutrile in Acute Gout (Phase IIa)
  • Study Design: A Phase IIa, open-label, dose-ranging, proof-of-concept trial.[5][11]

  • Participants: Adult patients (18-80 years) with a monoarticular gout flare confirmed by the presence of monosodium urate crystals.[11][12]

  • Intervention: Four cohorts of patients received daily oral doses of dapansutrile at 100 mg, 300 mg, 1000 mg, or 2000 mg for 8 days.[5][12]

  • Primary Endpoint: The co-primary outcomes were the change in patient-reported target joint pain from baseline to day 3 and day 7, assessed using a visual analogue scale (VAS).[12]

  • Secondary Endpoints: Investigator-assessed joint tenderness and swelling, and levels of systemic inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA).[5]

In Vivo Protocol for MCC950 in a Mouse Model of Rheumatoid Arthritis
  • Animal Model: Collagen-induced arthritis (CIA) was established in mice, a common model for rheumatoid arthritis.[2]

  • Intervention: Once arthritis was established, mice were treated with intraperitoneal injections of MCC950 (10 mg/kg) or a vehicle control every two days for two weeks.[2]

  • Efficacy Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw redness and swelling.[2]

  • Biomarker Analysis: At the end of the study, synovial tissues were collected to measure the levels of IL-1β and other inflammatory markers.[2]

Visualizations

Signaling Pathway

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Inflammasome Inflammasome Assembly & Function PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 autocatalysis Casp1->ProIL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) ProIL1b->IL1b NVP_DFV890 This compound NVP_DFV890->NLRP3_active Inhibits Activation

Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model (e.g., Arthritis) cluster_clinical Clinical Trial start Seed Macrophages (e.g., THP-1) prime Prime with LPS (Signal 1) start->prime inhibit Add this compound or Alternative prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate measure Measure IL-1β Release (ELISA) activate->measure induce Induce Disease (e.g., CIA) treat Treat with this compound or Alternative induce->treat assess_clinical Assess Clinical Score treat->assess_clinical assess_biomarker Measure Biomarkers (e.g., IL-1β) treat->assess_biomarker recruit Recruit Patients randomize Randomize to Treatment Arms (Drug vs. Comparator) recruit->randomize administer Administer this compound or Comparator randomize->administer evaluate Evaluate Clinical Endpoints & Safety administer->evaluate

Caption: Generalized experimental workflows for evaluating NLRP3 inflammasome inhibitors.

Logical Relationship

Logical_Relationship cluster_compounds NLRP3 Inhibitors cluster_stage Development Stage cluster_data Available Data NVP This compound Clinical Clinical NVP->Clinical Human_PK Human PK/PD NVP->Human_PK Clinical_Efficacy Clinical Efficacy NVP->Clinical_Efficacy In_Vitro In Vitro Potency NVP->In_Vitro Dapan Dapansutrile Dapan->Clinical Dapan->Clinical_Efficacy MCC MCC950 Preclinical Preclinical MCC->Preclinical Animal_Efficacy Animal Model Efficacy MCC->Animal_Efficacy MCC->In_Vitro

Caption: Logical relationship between the compared NLRP3 inhibitors, their development stage, and available data.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of NVP-DFV890

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the investigational NLRP3 antagonist NVP-DFV890 is critical to ensure laboratory safety and environmental protection. As a compound under investigation, it should be treated as a potentially hazardous substance. All disposal procedures must comply with local, state, and federal regulations. The following provides a step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

General Laboratory Chemical Waste Disposal Practices

While specific quantitative data for this compound disposal is not publicly available, general best practices for laboratory chemical waste provide a framework for safe handling. The following table summarizes key parameters often found in safety data sheets for similar research compounds.

ParameterGuidelineRelevance to Disposal
pH 3 - 7For aqueous solutions, neutralizing to a pH within this range is often recommended before disposal to prevent corrosion of drainage systems. However, chemical waste should not be drain-disposed without institutional approval.
Incompatible Materials Strong oxidizing agentsThis compound should not be mixed with strong oxidizing agents during storage or disposal to prevent potentially hazardous reactions.[1]

Step-by-Step Disposal Protocol for this compound

Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[2] The following protocol is based on general best practices for investigational compounds.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form.[1]

2. Disposal of Neat (Pure) Compound:

  • Do not dispose of solid this compound in the regular trash.

  • Collect waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.

  • The container label should include the chemical name ("this compound"), the quantity, and the hazard class (e.g., "Potentially Toxic," "Research Compound - Handle with Care").

3. Disposal of Solutions Containing this compound:

  • Do not pour solutions containing this compound down the drain.[3]

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • If mixing different waste solutions, ensure they are compatible to avoid dangerous reactions.

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.

  • Dispose of these items in a designated hazardous waste container, separate from regular lab trash. For trace waste, this may be a dedicated container for NIOSH HD (Hazardous Drug) waste.

5. Waste Collection and Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[3]

  • Keep waste containers tightly closed when not in use.[1]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • The waste will typically be sent for high-temperature incineration.[2][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A This compound Waste Generated (Neat, Solution, or Contaminated Material) B Is the waste neat compound or a concentrated solution? A->B C Collect in designated Hazardous Chemical Waste Container B->C Yes D Is the waste contaminated material (e.g., gloves, vials)? B->D No F Label container with: - Chemical Name - Hazard Information - Quantity C->F E Collect in designated Trace Contaminated Waste Container D->E Yes E->F G Store in a designated, secure, and well-ventilated area F->G H Contact Institutional EHS for waste pickup G->H I Waste transported by licensed contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound from generation to final incineration.

References

Personal protective equipment for handling NVP-DFV890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of NVP-DFV890, a potent, investigational NLRP3 inflammasome inhibitor. The following guidelines are based on best practices for handling potent, powdered compounds in a laboratory setting and are intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial to minimize exposure risk when handling this compound, particularly in its powdered form, due to the high risk of aerosolization. A risk assessment considering the quantity, physical form, and specific procedure should always be performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders necessitates robust respiratory protection and full skin coverage.[1] Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves (e.g., nitrile).[1]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] Engineering controls like a fume hood are the primary means of protection.[1]
General Laboratory Operations - Lab coat.[2][3] - Safety glasses.[2][3] - Gloves.[2][3]Standard laboratory practice to protect against incidental contact with hazardous substances.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling potent investigational compounds like this compound is essential for safety.

1. Preparation and Engineering Controls:

  • All work with powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Prepare all necessary equipment and materials in advance to minimize time spent handling the compound.

2. Weighing and Reconstitution:

  • When weighing the powdered form, use a containment system such as a glove box or a ventilated enclosure.

  • Handle the compound gently to avoid creating airborne dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. In Vitro / In Vivo Dosing:

  • All procedures should be designed to minimize the generation of aerosols.

  • Use appropriate containment devices for the specific experimental setup.

4. Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the solvent used. Consult your institution's safety office for guidance on effective decontamination procedures.

Disposal Plan

The disposal of investigational drugs must comply with institutional, local, and federal regulations.

Waste TypeDisposal ProcedureRationale
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.[1] - Label clearly as "Hazardous Waste" with the compound name.[1][5]To prevent accidental exposure and ensure proper handling by waste management personnel.[1]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1]To contain any residual compound and prevent its spread.
Aqueous/Solvent Waste - Collect in a sealed, labeled container.[1] - Do not mix with other waste streams unless compatibility is confirmed.[1] - Dispose of as hazardous chemical waste through your institution's environmental health and safety office.[5]To ensure proper segregation and disposal according to chemical compatibility and regulatory requirements.

All investigational drug waste should be handled as hazardous waste and disposed of through an approved hazardous waste vendor for incineration.[5][6][7][8]

Signaling Pathway

This compound is an inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB TLR->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein upregulates transcription Activation_Stimuli K+ efflux, ROS, Lysosomal damage NLRP3_protein_active Active NLRP3 Activation_Stimuli->NLRP3_protein_active activates ASC ASC NLRP3_protein_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Caspase-1 pro_IL1B_cleavage pro-IL-1β Caspase1->pro_IL1B_cleavage cleaves pro_IL18_cleavage pro-IL-18 Caspase1->pro_IL18_cleavage cleaves GSDMD Gasdermin-D (GSDMD) Caspase1->GSDMD cleaves Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) Inflammasome->Caspase1 autocatalytic cleavage NVP_DFV890 This compound NVP_DFV890->NLRP3_protein_active inhibits IL1B IL-1β (mature) pro_IL1B_cleavage->IL1B IL18 IL-18 (mature) pro_IL18_cleavage->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.